m-PEG9-Amine
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQAZBUDEOSOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634548 | |
| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211859-73-3 | |
| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG9-Amine for Drug Development Professionals
Core Principles, Applications, and Experimental Protocols
December 2025
Abstract
This technical guide provides a comprehensive overview of m-PEG9-Amine, a heterobifunctional linker integral to the advancement of targeted therapeutics. With a monodisperse chain of nine polyethylene glycol (PEG) units, this reagent offers a balance of hydrophilicity and a defined spatial orientation, making it a critical component in the design of sophisticated drug delivery systems. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the chemical properties, synthesis, and applications of this compound. Detailed experimental protocols for its conjugation and its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are presented, supplemented by quantitative data and visual diagrams to facilitate a deeper understanding of its utility in modern drug discovery.
Introduction
The landscape of modern pharmacology is increasingly dominated by targeted therapies, which promise enhanced efficacy and reduced off-target toxicity. Within this paradigm, the role of chemical linkers has become paramount. These molecular bridges connect potent therapeutic agents to targeting moieties, ensuring precise delivery to the site of action. This compound, a methoxy-terminated polyethylene glycol with a terminal primary amine, has emerged as a versatile and highly valuable tool in this context.
The defining feature of this compound is its discrete chain of nine ethylene glycol units. This specific length provides a number of advantages, including increased aqueous solubility of the resulting conjugate, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The terminal amine group offers a reactive handle for covalent attachment to a variety of functional groups, most notably carboxylic acids and their activated esters, enabling the stable linkage of payloads and targeting ligands.[2][3]
This guide will delve into the technical specifications of this compound, its applications in the synthesis of ADCs and PROTACs, and provide detailed, actionable experimental protocols for its use in the laboratory.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine | [3] |
| Synonyms | m-PEG9-NH2, Methoxy-PEG9-amine | [4] |
| CAS Number | 211859-73-3 | [2][3] |
| Molecular Formula | C19H41NO9 | [2][3][5] |
| Molecular Weight | 427.54 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically >95% or >98% | [2][5] |
| Solubility | Soluble in water, DMSO, DMF | [6] |
| Storage | -20°C for long-term storage | [2][3] |
Structural Information
| Feature | Description |
| Structure | A linear chain of nine ethylene glycol units capped with a methoxy group at one end and a primary amine at the other. |
| SMILES | NCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
| InChI Key | FYQAZBUDEOSOFG-UHFFFAOYSA-N |
Applications in Drug Development
The unique properties of this compound make it a highly sought-after linker in the development of targeted therapies. Its primary applications are in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic payload directly to cancer cells. They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic drug, and a chemical linker that connects the two. The linker is a critical component that influences the stability, solubility, and efficacy of the ADC.[3][7]
This compound can be incorporated into ADC design as part of the linker. The amine functionality allows for its conjugation to the cytotoxic payload, which often contains a carboxylic acid group, or to another part of the linker construct. The PEG chain enhances the hydrophilicity of the ADC, which can mitigate aggregation and improve its pharmacokinetic profile.[1]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][8] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[9]
This compound is an ideal candidate for the linker component of PROTACs. Its flexibility and hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[10] The terminal amine group provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common bioconjugation reactions. It is important to note that these are starting points, and optimization of reaction conditions may be necessary for specific applications.
Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry
This two-step protocol is widely used to form a stable amide bond between the amine group of this compound and a carboxylated molecule or surface.[11][12]
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a drug, a dye, or a carboxylated surface)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer or water.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC (typically 1.2-1.5 molar excess over the carboxylic acid).
-
Immediately add NHS (or sulfo-NHS) (typically 1.2-1.5 molar excess over the carboxylic acid).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step forms a more stable NHS ester intermediate.[11]
-
-
Conjugation with this compound:
-
Add the this compound solution to the activated carboxylic acid mixture. A molar excess of this compound (e.g., 2-10 fold) is often used to drive the reaction to completion.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove excess reagents and byproducts.
-
Reaction of this compound with an NHS Ester
This is a more direct method for forming an amide bond, as the carboxylic acid has been pre-activated.
Materials:
-
This compound
-
NHS ester-containing molecule
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO immediately before use, as NHS esters are susceptible to hydrolysis.
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the this compound solution. The molar ratio of NHS ester to amine will depend on the specific molecules being conjugated but is often in the range of 1:1 to 1:1.5.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The progress of the reaction can be monitored by LC-MS or TLC.[13][14]
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, SEC, or HPLC.
-
Conclusion
This compound is a powerful and versatile tool in the field of drug development. Its well-defined structure, hydrophilicity, and reactive amine handle make it an invaluable component in the design and synthesis of advanced therapeutic modalities such as ADCs and PROTACs. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their drug discovery workflows. As the demand for targeted therapies continues to grow, the importance of precisely engineered linkers like this compound will undoubtedly increase, paving the way for the development of safer and more effective medicines.
References
- 1. adcreview.com [adcreview.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. oceannanotech.com [oceannanotech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 8. biocat.com [biocat.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Synthesis and Purification of m-PEG9-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)9-amine (m-PEG9-Amine), a valuable monofunctionalized oligoethylene glycol linker used extensively in bioconjugation, drug delivery, and proteomics. This document details a robust synthetic pathway, step-by-step experimental protocols, and effective purification strategies, supported by quantitative data and visual workflows to aid researchers in the successful production of high-purity this compound.
Introduction
This compound is a discrete PEG (dPEG®) linker characterized by a single, well-defined chain of nine ethylene glycol units, capped with a methoxy group at one terminus and a primary amine at the other. This monodispersity is crucial for the synthesis of precisely defined bioconjugates, ensuring batch-to-batch consistency and simplifying downstream analysis. The hydrophilic nature of the PEG chain enhances the solubility and bioavailability of conjugated molecules, while the terminal amine group provides a reactive handle for covalent attachment to carboxylic acids, activated esters, and other electrophilic moieties on biomolecules or surfaces.
Synthesis of this compound
The most common and efficient synthetic route for this compound starts from the readily available precursor, m-PEG9-OH. The synthesis is a three-step process involving the conversion of the terminal hydroxyl group to a better leaving group (mesylate), followed by nucleophilic substitution with an azide, and finally, reduction of the azide to the desired primary amine.[1] This pathway consistently delivers high yields and purity.
Synthesis Pathway Overview
The overall synthetic scheme is as follows:
-
Mesylation: The hydroxyl group of m-PEG9-OH is converted to a mesylate (methanesulfonate) ester using methanesulfonyl chloride (MsCl) in the presence of a base, typically triethylamine (TEA). This transforms the poorly leaving hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution.
-
Azidation: The mesylate intermediate is then reacted with sodium azide (NaN₃) to introduce the azide functionality. This reaction proceeds via an Sₙ2 mechanism.
-
Reduction: The terminal azide is reduced to a primary amine. A common and effective method for this transformation is the Staudinger reduction using triphenylphosphine (PPh₃) followed by hydrolysis, or reduction using zinc dust in the presence of ammonium chloride.[1]
References
An In-Depth Technical Guide to m-PEG9-Amine: A Versatile Linker for Advanced Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the core properties and applications of m-PEG9-Amine, a monodisperse polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, provides exemplary experimental protocols, and illustrates its role in pioneering therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain of nine ethylene glycol units and a terminal primary amine. This structure imparts desirable physicochemical properties for bioconjugation and drug development, including enhanced solubility and a defined spacer length to modulate the pharmacokinetics and pharmacodynamics of conjugated molecules.
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations in conjugation reactions and for the characterization of resulting conjugates.
| Property | Value | Source(s) |
| Molecular Formula | C19H41NO9 | [1] |
| Molecular Weight | 427.54 g/mol | [1] |
| Exact Mass | 427.2781 u | [1] |
| Appearance | Solid powder | [1] |
| Purity | >95% - >98% | [2] |
| Solubility | Soluble in DMSO. mPEG-amines are generally soluble in water, ethanol, chloroform, DMF, and methylene chloride. They are less soluble in toluene and alcohol, and insoluble in ether. | [1][3] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C. Long term (months to years) at -20 °C in a dry, dark environment. | [1] |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of sophisticated therapeutics. Its hydrophilic PEG spacer can improve the solubility and stability of hydrophobic molecules, while the terminal amine group allows for covalent attachment to various functional groups.[2]
The primary applications of this compound are in the construction of:
-
Antibody-Drug Conjugates (ADCs): As a linker, it connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[4]
-
Proteolysis Targeting Chimeras (PROTACs): It serves as a bridge between a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of disease-causing proteins.[5]
Experimental Protocols
The terminal amine of this compound is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[2] This reactivity is fundamental to its utility in bioconjugation.
General Protocol for Amide Coupling with a Carboxylic Acid
This protocol describes a general method for conjugating this compound to a molecule containing a carboxylic acid functional group using carbodiimide chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., LC-MS or TLC)
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Activation: Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Conjugation: Add this compound (1 to 1.5 equivalents) to the reaction mixture. If the reaction medium is acidic, DIPEA (1.5 to 2 equivalents) can be added to raise the pH and facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 3 to 24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Purification: Upon completion, the final product can be purified using standard chromatographic techniques, such as column chromatography, to remove excess reagents and byproducts.
In Vitro Ubiquitination Assay for a PROTAC Utilizing a PEG Linker
This protocol is adapted from methodologies used to characterize PROTACs like MZ1, which employs a PEG linker to induce the degradation of the BRD4 protein.[4][5][6] This assay is crucial for confirming the mechanism of action of a newly synthesized PROTAC.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant human E3 ligase complex (e.g., VHL-ElonginB-ElonginC for MZ1)
-
Recombinant target protein (e.g., BRD4)
-
PROTAC of interest (e.g., MZ1)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), E3 ligase complex (e.g., 200 nM), and the target protein (e.g., 200 nM) in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration (e.g., 1 µM). A DMSO control should be run in parallel.
-
Initiation: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Termination: Stop the reaction by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody against the target protein. The appearance of a ladder of higher molecular weight bands in the presence of the PROTAC indicates successful polyubiquitination of the target protein.[6]
Visualizing Molecular Mechanisms and Workflows
Graphical representations of the signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes involved.
Signaling Pathway of a PROTAC with a PEG Linker
The following diagram illustrates the mechanism of action of a PROTAC, exemplified by MZ1, which utilizes a PEG linker to induce the degradation of the BRD4 protein.
References
The Solubility Profile of m-PEG9-Amine: A Technical Guide for Researchers
Introduction:
m-PEG9-Amine, a methoxy-terminated polyethylene glycol with nine ethylene glycol units and a terminal amine group, is a valuable tool in bioconjugation, drug delivery, and surface modification. Its hydrophilic polyethylene glycol (PEG) spacer enhances the aqueous solubility of conjugated molecules, a critical attribute for many biological applications.[1][2][3] This technical guide provides an in-depth overview of the solubility of this compound in both aqueous and organic solvents, outlines a standard experimental protocol for solubility determination, and presents a workflow for this process. This document is intended for researchers, scientists, and drug development professionals working with PEGylated compounds.
Qualitative and Semi-Quantitative Solubility Data
While precise, temperature-dependent quantitative solubility data for this compound is not extensively documented in publicly available literature, the general solubility characteristics of m-PEG-Amine compounds are well-established. The hydrophilic nature of the PEG chain governs its solubility profile, making it readily soluble in a range of polar solvents.
Based on technical data sheets for m-PEG-Amine compounds of varying molecular weights, a general solubility profile can be summarized. It is important to note that these values are often provided as a baseline and may vary slightly for the specific this compound variant.
Table 1: Summary of m-PEG-Amine Solubility
| Solvent System | Classification | Reported Solubility (General for m-PEG-Amine) |
| Water | Aqueous | Soluble |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | Soluble[2] |
| Dichloromethane (DCM) | Organic (Polar Aprotic) | Soluble |
| Dimethylformamide (DMF) | Organic (Polar Aprotic) | Soluble |
| Ethanol | Organic (Polar Protic) | Soluble |
| Chloroform | Organic (Polar) | Soluble |
| Methanol | Organic (Polar Protic) | Soluble[4] |
Note: The term "Soluble" in this context is generally based on qualitative assessments from various suppliers. For some m-PEG-Amine products, a solubility of at least 10 mg/mL in water, ethanol, chloroform, and DMSO has been reported.
The solubility in aqueous media is a key feature of this compound, driven by the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules.[1][2][3] This property is often exploited to improve the solubility and pharmacokinetic profile of hydrophobic drugs and biomolecules. In organic solvents, the solubility is influenced by the polarity of the solvent and its ability to interact with the PEG chain.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
For researchers requiring precise quantitative solubility data for this compound in a specific solvent system, the shake-flask method is a reliable and widely accepted technique. This method determines the equilibrium solubility of a compound in a solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Prepare multiple replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow for the sedimentation of the excess solid.
-
To further separate the undissolved solid, centrifuge the samples at a controlled temperature.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Immediately filter the supernatant through a syringe filter to remove any remaining particulate matter. The filter material should be chosen to minimize adsorption of the analyte.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
A standard calibration curve of this compound of known concentrations must be prepared and analyzed alongside the samples to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
-
Experimental Workflow and Logical Relationships
The process of determining the solubility of this compound can be visualized as a logical workflow, from initial preparation to final data analysis. The following diagrams illustrate this workflow and the key decision points in solubility testing.
Caption: Workflow for Determining this compound Solubility.
Caption: Decision Pathway for Solubility Screening.
This compound exhibits excellent solubility in water and a variety of polar organic solvents, a characteristic that is fundamental to its utility in bioconjugation and drug delivery. While specific quantitative solubility data may need to be determined empirically for specific applications and conditions, the provided qualitative information and experimental protocol offer a solid foundation for researchers. The inherent solubility of the PEG moiety is a key advantage, enabling the formulation and application of PEGylated molecules in diverse scientific and therapeutic contexts.
References
m-PEG9-Amine CAS number and commercial suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG9-Amine (CAS Number: 211859-73-3), a monodisperse polyethylene glycol (PEG) linker critical in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts and Physicochemical Properties
This compound is a heterobifunctional linker featuring a methoxy-terminated nine-unit polyethylene glycol chain and a terminal primary amine.[1][2][3][4] The hydrophilic PEG backbone enhances the solubility and bioavailability of the resulting conjugates in aqueous media, a crucial factor in drug development.[4] The terminal amine group serves as a reactive handle for conjugation to various molecules, such as carboxylic acids, activated NHS esters, and carbonyls.[3][4]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 211859-73-3 | [2][3] |
| Molecular Formula | C19H41NO9 | [2][3] |
| Molecular Weight | 427.53 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.060 g/cm³ | [2] |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO | [3] |
| LogP | 0.424 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 10 | [2] |
| Rotatable Bond Count | 26 | [2] |
Commercial Availability
This compound is available from several commercial suppliers, catering to research and development needs. The purity and available quantities may vary by supplier.
| Supplier | Purity | Available Quantities |
| BroadPharm | >98% | 500 mg, 1 g, 5 g, 10 g |
| MedKoo Biosciences | >98% | 500 mg, 1 g |
| Precise PEG | >96% | Inquiry for quantities |
| MedChemExpress | 97.0% | Inquiry for quantities |
| Sobekbio Biosciences | 98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| AxisPharm | ≥95% | Inquiry for quantities |
Note: Pricing and availability are subject to change. Please consult the respective suppliers for current information.
Synthesis and Quality Control
While specific, proprietary synthesis protocols for this compound are not publicly detailed, the general synthetic route involves the oligomerization of ethylene oxide to achieve the desired PEG chain length, followed by the introduction of a methoxy group at one terminus and functional group transformation to yield the primary amine at the other.
Quality control for this compound typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the length of the PEG chain.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.
PROTACs
In the context of PROTACs, this compound functions as a linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The length and flexibility of the PEG9 linker are critical for optimal ternary complex formation and degradation efficiency.
Below is a conceptual workflow for the mechanism of action of a PROTAC utilizing an this compound linker.
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound can be used to link a potent cytotoxic agent to a monoclonal antibody.[1][2] The antibody directs the conjugate to a specific target, such as a cancer cell, and upon internalization, the cytotoxic payload is released, leading to cell death. The PEG linker enhances the solubility and stability of the ADC.
The following diagram illustrates the general structure of an ADC incorporating an this compound linker.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.
General Protocol for Amide Bond Formation with a Carboxylic Acid
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid using EDC and NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and a 1.2-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Dissolve this compound in Coupling Buffer.
-
Add the activated NHS ester solution to the this compound solution. A 2-fold molar excess of the amine may be used.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as MS to confirm the molecular weight and HPLC to assess purity.
-
The experimental workflow for this conjugation is depicted below.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and reactive amine handle enable the synthesis of complex and effective therapeutic agents like PROTACs and ADCs. The information and protocols provided in this guide serve as a starting point for the successful application of this compound in innovative research endeavors.
References
An In-depth Technical Guide to PEGylation Using Amine-Terminated PEGs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development for enhancing the therapeutic properties of proteins, peptides, and small molecule drugs. By increasing the hydrodynamic size, PEGylation can significantly extend the circulating half-life of a therapeutic by reducing renal clearance. Furthermore, the hydrophilic PEG chains can shield the drug from proteolytic degradation and recognition by the immune system, thereby decreasing immunogenicity. This guide provides a detailed technical overview of PEGylation methodologies focusing on the use of amine-terminated PEGs, offering protocols for common conjugation chemistries and insights into the characterization and impact of this powerful modification.
The primary functional groups on proteins targeted for PEGylation are the ε-amino groups of lysine residues and the N-terminal α-amino group. While many PEGylation strategies employ amine-reactive PEGs (such as NHS-esters), the use of amine-terminated PEGs offers a versatile alternative, particularly for conjugating to molecules rich in carboxyl groups or for applications requiring different linkage chemistry.
Core Chemistries of Amine-Terminated PEGylation
Two primary chemical strategies are employed for the conjugation of amine-terminated PEGs to therapeutic molecules: carbodiimide-mediated coupling to carboxyl groups and reductive amination with aldehydes or ketones.
Carbodiimide-Mediated Coupling to Carboxyl Groups
This is a widely used method for forming a stable amide bond between the amine group of the PEG and a carboxyl group on the target molecule (e.g., aspartic acid, glutamic acid residues, or the C-terminus of a protein). The reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to improve efficiency and create a more stable amine-reactive intermediate.
The general reaction scheme proceeds in two steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The amine-terminated PEG then reacts with this intermediate. In the presence of NHS, the O-acylisourea intermediate is converted to a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine of the PEG to form a stable amide bond.
Reductive Amination with Aldehydes or Ketones
Reductive amination provides a pathway to conjugate amine-terminated PEGs to molecules containing aldehyde or ketone functionalities. This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine linkage. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group.[1][2]
This method is particularly useful for site-specific PEGylation, for instance, at the N-terminus of a protein under controlled pH conditions, or by introducing an aldehyde group onto the protein via oxidation of carbohydrate moieties.
Experimental Protocols
Protocol 1: EDC/NHS Coupling of Amine-Terminated PEG to a Protein
This protocol describes a general procedure for conjugating an amine-terminated PEG to the carboxyl groups of a protein.
Materials:
-
Protein with accessible carboxyl groups
-
Amine-terminated PEG (Amine-PEG)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
PEGylation Reaction:
-
Dissolve the Amine-PEG in Coupling Buffer.
-
Immediately add the activated protein solution to the Amine-PEG solution. A 10- to 50-fold molar excess of Amine-PEG over the protein is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes.[4] This will hydrolyze any unreacted NHS-esters.
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, which will show an increase in molecular weight compared to the native protein. Further characterization can be performed using mass spectrometry to determine the degree of PEGylation.
Protocol 2: Reductive Amination of a Glycoprotein with Amine-Terminated PEG
This protocol details the PEGylation of a glycoprotein by first oxidizing its carbohydrate moieties to create aldehyde groups, followed by conjugation with an amine-terminated PEG.
Materials:
-
Glycoprotein
-
Amine-terminated PEG (Amine-PEG)
-
Sodium meta-periodate (NaIO₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.0-8.0
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the same buffer.
-
Add a 10-fold molar excess of sodium meta-periodate to the glycoprotein solution.
-
Incubate in the dark for 30 minutes at room temperature.[1]
-
Remove excess periodate immediately using a desalting column equilibrated with Coupling Buffer.
-
-
PEGylation Reaction:
-
Dissolve Amine-PEG in the Coupling Buffer.
-
Combine the oxidized glycoprotein with the Amine-PEG solution. A 10- to 50-fold molar excess of Amine-PEG is recommended.
-
Prepare a 5M stock solution of sodium cyanoborohydride in 1M NaOH. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 50 mM.[1]
-
Incubate for 4-6 hours at room temperature or overnight at 4°C.[4]
-
-
Blocking and Quenching: Add Blocking Buffer to the reaction mixture to quench any unreacted aldehyde groups. Incubate for 30 minutes.[1]
-
Purification: Purify the PEGylated glycoprotein from excess reagents using size exclusion chromatography or dialysis.
-
Characterization: Confirm successful PEGylation via SDS-PAGE and determine the extent of modification by mass spectrometry.
Quantitative Data on PEGylation
The success of a PEGylation strategy is evaluated by its efficiency, the impact on the therapeutic's bioactivity, and the resulting improvement in its pharmacokinetic profile.
Table 1: Comparative PEGylation Efficiency
| PEGylation Method | Target Functional Group | Typical PEGylation Efficiency | Key Considerations |
| EDC/NHS Coupling | Carboxyl (Asp, Glu, C-terminus) | Moderate to High | Requires careful pH control to avoid side reactions. |
| Reductive Amination | Aldehyde/Ketone (N-terminus, oxidized sugars) | High | Site-specificity can be achieved under controlled conditions. |
| NHS Ester | Amine (Lys, N-terminus) | High | Most common method; can lead to heterogeneous products. |
| Maleimide | Thiol (Cys) | Very High | Highly site-specific if free cysteines are available. |
Data synthesized from multiple sources indicating general trends.[5]
Table 2: Impact of PEGylation on Protein Bioactivity
| Protein | PEGylation Chemistry | PEG Size (kDa) | Bioactivity Retention |
| Recombinant Human G-CSF | N-terminal reductive amination | 20 | ~90% |
| Consensus Interferon | Amine-reactive | 20 | ~88% |
| TNF-α | Amine-reactive | 5 | High |
| TNF-α | Amine-reactive | 40 (branched) | Loss of activity |
Data adapted from various studies, including Yoshioka et al. (2004).[6]
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
| Drug | PEGylation Strategy | PEG Size (kDa) | Half-life (t½) - Non-PEGylated | Half-life (t½) - PEGylated | Clearance (CL) - Non-PEGylated | Clearance (CL) - PEGylated |
| Interferon α-2a | Amine-reactive (branched) | 40 | 3-8 hours | 65-77 hours | High | Significantly Reduced |
| G-CSF (Filgrastim) | N-terminal reductive amination | 20 | 3.5 hours | 15-80 hours | High | Significantly Reduced |
| Adenosine Deaminase | Amine-reactive | 5 | Minutes | 48-72 hours | High | Significantly Reduced |
| Factor VIII | Site-specific | 60 | ~12 hours | ~17 hours | 2.01 dL/h | 1.65 dL/h |
Data compiled from FDA-approved drug information and comparative pharmacokinetic studies.[][8][]
Impact on Signaling Pathways: Case Studies
The altered pharmacokinetics and biodistribution of PEGylated drugs can have a profound impact on their interaction with biological systems and signaling pathways.
Case Study 1: PEGylated Interferon and the JAK-STAT Pathway
Interferon-α (IFN-α) exerts its antiviral and antiproliferative effects by binding to its receptor (IFNAR) and activating the JAK-STAT signaling pathway.[10] This leads to the phosphorylation of STAT1 and STAT2, which then form a complex with IRF9 to create the transcription factor ISGF3. ISGF3 translocates to the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.
PEGylation of IFN-α (peginterferon alfa) significantly prolongs its serum half-life. While it was initially thought that this would lead to sustained activation of the JAK-STAT pathway, studies have shown that in hepatocytes, the pathway is only transiently activated, similar to non-PEGylated IFN-α.[10][11][12] However, the superior efficacy of PEGylated IFN-α is attributed to the induction of a broader spectrum of ISGs, including many involved in cellular immunity, rather than prolonged signaling.[11]
Case Study 2: PEGylated Liposomal Doxorubicin and Cancer Cell Apoptosis
Doxorubicin is a potent chemotherapeutic agent that induces apoptosis in cancer cells primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS).[13] However, its use is limited by cardiotoxicity.
PEGylated liposomal doxorubicin encapsulates doxorubicin within liposomes coated with PEG. This formulation does not alter the fundamental mechanism of action of doxorubicin but significantly changes its pharmacokinetics and biodistribution. The PEG coating shields the liposomes from the mononuclear phagocyte system, prolonging circulation time.[13] The small size of the liposomes allows them to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Once in the tumor microenvironment, doxorubicin is slowly released, leading to high local concentrations and sustained induction of apoptotic pathways in cancer cells, while minimizing exposure to healthy tissues like the heart.
Conclusion
PEGylation with amine-terminated PEGs is a robust and versatile strategy for enhancing the therapeutic potential of a wide range of molecules. Through well-established chemistries like carbodiimide coupling and reductive amination, researchers can significantly improve the pharmacokinetic profiles of drugs, leading to increased efficacy and better patient compliance. A thorough understanding of the experimental protocols, careful characterization of the resulting conjugates, and an appreciation for the impact on biological pathways are critical for the successful development of next-generation PEGylated therapeutics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. Direct comparison of two extended half-life PEGylated recombinant FVIII products: a randomized, crossover pharmacokinetic study in patients with severe hemophilia A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Role of m-PEG9-Amine in Advanced Bioconjugation Techniques: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, particularly in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role. It is the critical component that connects the targeting moiety to the therapeutic payload, and its chemical nature profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, monodisperse polyethylene glycol (PEG) linkers have garnered significant attention for their unique and advantageous properties. This guide focuses on a specific and widely utilized monodisperse PEG linker, m-PEG9-Amine, providing a comprehensive technical overview of its core functions, applications, and the methodologies for its use in bioconjugation.
This compound is a hydrophilic linker composed of a methoxy-terminated chain of nine ethylene glycol units and a terminal primary amine.[1][2][3] The monodispersity of this linker, meaning it has a single, defined molecular weight and length, is a key advantage over traditional polydisperse PEGs.[4] This uniformity allows for the production of homogeneous bioconjugates, which simplifies characterization, improves batch-to-batch reproducibility, and leads to more predictable in vivo behavior.[4] The terminal amine group provides a reactive handle for conjugation to a variety of functional groups, most notably activated esters such as N-hydroxysuccinimide (NHS) esters, forming stable amide bonds.[3] The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads, and can help to mitigate aggregation.[][6] Furthermore, the PEG moiety can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity, leading to a longer circulation half-life and an improved safety profile.[6][7]
This technical guide will delve into the quantitative aspects of bioconjugation with this compound, provide detailed experimental protocols for its application, and present visual representations of relevant biological pathways and experimental workflows.
Data Presentation
The decision to use a specific linker in bioconjugation is often driven by quantitative data that predicts its in vivo performance. The following tables summarize key parameters influenced by the incorporation of PEG linkers in bioconjugates. While specific data for this compound is often embedded within broader studies, the trends observed with PEG linkers of similar lengths are highly relevant.
| Parameter | Unconjugated Moiety | Conjugated with PEG Linker | Rationale for Improvement |
| Solubility | Often low for hydrophobic payloads | Significantly Increased | The hydrophilic ethylene glycol backbone of the PEG linker improves the overall aqueous solubility of the conjugate.[] |
| In Vitro Cytotoxicity (IC50) of some ADCs | Lower (more potent) | May slightly increase | The PEG linker can introduce steric hindrance, potentially slowing the release or binding of the payload to its intracellular target.[8] |
| Plasma Half-life | Short | Significantly Extended | The increased hydrodynamic radius of the conjugate reduces renal clearance, and the PEG chain can mask the molecule from recognition by the reticuloendothelial system.[7][8] |
| Thermal & Mechanical Stability | Variable | Increased | PEGylation can protect against stress-induced aggregation through a steric hindrance mechanism.[9] |
| Immunogenicity | Can be high | Reduced | The PEG chain can mask antigenic epitopes on the surface of the biomolecule.[6] |
Table 1: Qualitative Impact of PEGylation on Bioconjugate Properties.
| Linker Length | Plasma Half-life (representative values) | In Vivo Efficacy (qualitative) | Reference |
| Short PEG (e.g., PEG4) | ~50 minutes | Good | [8] |
| Longer PEG (e.g., PEG10) | ~220 minutes | Potentially improved due to longer circulation | [8] |
Table 2: Influence of PEG Linker Length on Pharmacokinetic and Efficacy Parameters of an Affibody-Drug Conjugate. Note: These values are illustrative and can vary significantly based on the specific antibody, payload, and tumor model.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in bioconjugation.
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the fundamental reaction of coupling this compound to a molecule containing a pre-activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., a protein, peptide, or small molecule drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the this compound and the NHS ester-activated molecule to room temperature before opening their containers to prevent moisture condensation.
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO. The concentration will depend on the specific molecule.
-
Prepare a stock solution of this compound in the amine-free reaction buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the solution of the NHS ester-activated molecule.
-
Add a 1.5 to 20-fold molar excess of the this compound solution to the reaction vessel. The optimal molar ratio should be determined empirically for each specific conjugation.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique, such as LC-MS, to determine the extent of conjugation.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the quenching buffer to the reaction mixture.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess this compound and other small molecules from the reaction mixture using a suitable purification method.
-
For proteins, size-exclusion chromatography or dialysis are commonly used.
-
For smaller molecules, preparative HPLC is often the method of choice.
-
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate to confirm its identity, purity, and the degree of PEGylation.
-
LC-MS: To determine the molecular weight of the conjugate and confirm the addition of the this compound linker.
-
SDS-PAGE (for proteins): To visualize the increase in molecular weight after conjugation.
-
HPLC: To assess the purity of the conjugate.
-
-
Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the activation of a carboxylic acid to an NHS ester, followed by conjugation to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
This compound
-
Anhydrous DMF or DMSO
-
Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5
-
Purification and analytical instruments as described in Protocol 1.
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is 1:1.5:1.5 (carboxylic acid:EDC:NHS).
-
Stir the reaction mixture for 15-60 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation with this compound:
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding the conjugation buffer.
-
Immediately add a solution of this compound (1.5 to 10-fold molar excess) to the activated molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify and characterize the final conjugate as described in Protocol 1.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in bioconjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility and Cytotoxicity of m-PEG9-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG9-Amine, a methoxy-terminated polyethylene glycol with nine ethylene glycol units and a terminal amine group, is a valuable heterobifunctional linker molecule. Its application is prominent in the fields of bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG moiety confers increased hydrophilicity and biocompatibility to the conjugated molecules, potentially enhancing their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available data on the biocompatibility and cytotoxicity of this compound and structurally related PEG derivatives.
Biocompatibility Profile
Polyethylene glycol (PEG) is widely recognized for its excellent biocompatibility, low toxicity, and low immunogenicity, leading to its approval in numerous FDA-approved pharmaceuticals. The hydrophilic nature of PEG creates a hydration shell that can reduce non-specific protein adsorption and minimize interactions with immune cells. While specific biocompatibility data for this compound is limited in publicly available literature, the general biocompatibility of short-chain PEGs and amine-terminated PEGs is well-documented. Studies on various PEGylated materials consistently demonstrate good hemocompatibility and a minimal inflammatory response. For instance, grafting polyethylene glycol onto surfaces has been shown to improve their hemocompatibility.[1][2][3]
In Vitro Cytotoxicity
Direct quantitative cytotoxicity data, such as IC50 values for this compound, is not extensively reported in peer-reviewed publications. This is likely because this compound is typically used as a linker within a larger biomolecule, and the cytotoxicity of the final conjugate is the primary focus of investigation. However, studies on various PEG derivatives provide valuable insights into their cytotoxic potential.
A study evaluating a series of PEG derivatives demonstrated that the cytotoxicity is dependent on the molecular weight and the nature of the end-groups.[4][5][6][7] Generally, PEG oligomers are considered safe. For example, PEG-400 and PEG-2000 showed negligible cytotoxicity.[6] In contrast, some PEG-based monomers with reactive end groups, such as acrylates, exhibited significant cytotoxicity.[4][5][6][7] Given that this compound has a relatively stable amine end-group, its intrinsic cytotoxicity is expected to be low.
Summary of Cytotoxicity Data for Various PEG Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| PEG-400 | HeLa, L929 | CCK-8 | IC50 | > 50 mg/mL | [6] |
| PEG-1000 | HeLa | CCK-8 | IC50 | > 50 mg/mL | [6] |
| PEG-1000 | L929 | CCK-8 | IC50 | 22.5 mg/mL | [6] |
| PEG-2000 | HeLa, L929 | CCK-8 | IC50 | > 50 mg/mL | [6] |
| Triethylene Glycol (TEG) | L929 | CCK-8 | IC50 | 12.4 mg/mL | [6] |
| mPEGA-480 | HeLa | CCK-8 | IC50 | 0.05 mg/mL | [6] |
| mPEGMA-500 | HeLa | CCK-8 | IC50 | 0.4 mg/mL | [6] |
Note: The data presented is for various PEG derivatives and should be used for contextual understanding. Specific cytotoxicity testing of this compound is recommended for any new application.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing this compound.
1. Cell Seeding:
-
Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium).
-
Prepare a series of dilutions of the this compound stock solution in a complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hemolysis Assay
This protocol is used to assess the hemocompatibility of a substance by measuring its ability to lyse red blood cells.
1. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at a low speed (e.g., 500 x g) for 10 minutes to pellet the RBCs.
-
Carefully remove the plasma and buffy coat.
-
Wash the RBCs three times with sterile, isotonic PBS (pH 7.4). After each wash, centrifuge and discard the supernatant.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
2. Treatment:
-
Prepare different concentrations of this compound in PBS.
-
In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the this compound solutions.
-
For a negative control, mix 100 µL of the RBC suspension with 100 µL of PBS.
-
For a positive control, mix 100 µL of the RBC suspension with 100 µL of 1% Triton X-100 (a known hemolytic agent).
3. Incubation:
-
Incubate all tubes at 37°C for 1-2 hours with gentle agitation.
4. Centrifugation:
-
Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
5. Absorbance Measurement:
-
Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
6. Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
A low percentage of hemolysis indicates good hemocompatibility.
Potential Mechanisms of Cytotoxicity
While this compound is expected to have low cytotoxicity, it is important to consider potential mechanisms by which PEG derivatives could induce cellular damage, particularly at high concentrations or with certain reactive end-groups. One of the proposed mechanisms for the cytotoxicity of some PEG derivatives is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage.
Conclusion
Based on the available literature for structurally similar molecules, this compound is expected to exhibit high biocompatibility and low cytotoxicity, making it a suitable linker for various biomedical applications. The general safety profile of polyethylene glycol is well-established. However, as with any chemical compound intended for biological use, it is imperative for researchers and drug developers to conduct specific biocompatibility and cytotoxicity studies for their particular application and formulation. The experimental protocols provided in this guide offer a starting point for such evaluations. Future research focusing specifically on the toxicological profile of this compound would be beneficial to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. curehunter.com [curehunter.com]
- 4. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 7. scispace.com [scispace.com]
The Versatility of m-PEG9-Amine: An In-depth Technical Guide for Linker Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, the role of linker molecules is paramount in dictating the efficacy, safety, and pharmacokinetic profile of complex biologics and small molecule conjugates. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone in the design of innovative drug delivery systems. This technical guide focuses on a specific, monodisperse PEG linker, m-PEG9-Amine, providing a comprehensive overview of its applications, supported by experimental details and data for researchers in drug development.
This compound is a hydrophilic linker composed of a methoxy-terminated polyethylene glycol chain with nine repeating ethylene glycol units and a terminal primary amine. This defined structure offers several advantages, including enhanced water solubility, reduced immunogenicity of the conjugated molecule, and precise control over linker length, which is crucial for optimizing the biological activity of the final conjugate.[1][2][3] The terminal amine group serves as a versatile reactive handle for conjugation to a variety of functional groups, including carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), enabling the covalent attachment of payloads to targeting moieties.[1][4][5]
This guide will delve into the core applications of this compound as a linker in antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles for targeted drug delivery.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C19H41NO9 | [2] |
| Molecular Weight | 427.53 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Soluble in water and most organic solvents | [1][6] |
| Reactive Group | Primary Amine (-NH2) | [1][3] |
Application 1: Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and therapeutic index.[7][8]
The hydrophilic nature of the PEG9 spacer in this compound can help to mitigate the aggregation often associated with hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[7] The defined length of the PEG9 chain also plays a role in the accessibility of the payload to its intracellular target upon cleavage of the linker.
Logical Workflow for ADC Synthesis using a PEG9-Amine Linker
Figure 1: General workflow for the synthesis of an ADC using a PEG9-amine linker.
Experimental Protocol: General Synthesis of a Lysine-Linked ADC with a PEG9-Amine Linker
This protocol outlines a general procedure. Specific reaction conditions, such as stoichiometry and reaction times, will need to be optimized for the specific antibody and payload.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload with a carboxylic acid functional group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Reaction and quenching buffers
Procedure:
-
Synthesis of Payload-PEG9-NHS Ester: a. Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the payload. c. In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DCM and add DIPEA (2 equivalents). d. Add the activated payload solution from step 1b to the this compound solution and stir at room temperature overnight. e. Monitor the reaction by LC-MS. Upon completion, purify the payload-PEG9-amine conjugate by flash chromatography. f. To generate the reactive NHS ester for antibody conjugation, the terminal group of the payload-PEG9-amine conjugate (if it's a carboxylic acid) is activated with EDC/NHS as described in steps 1a-1b.
-
Antibody Conjugation: a. Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0-8.5). b. Add the activated Payload-PEG9-NHS ester (typically 5-10 molar excess over the antibody) to the antibody solution. The organic solvent concentration should be kept below 10% (v/v). c. Gently mix and allow the reaction to proceed at 4°C for 4-16 hours. d. Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purification and Characterization: a. Purify the crude ADC using SEC to remove unreacted payload-linker and other small molecules. b. Further purify and characterize the ADC by HIC-HPLC to separate species with different DARs.[9][] c. Determine the average DAR and drug distribution by LC-MS analysis of the intact or reduced and deglycosylated ADC.[11][12]
Quantitative Data Considerations
The final DAR is a critical quality attribute of an ADC. While specific data for this compound is limited in publicly available literature, typical lysine conjugations result in a heterogeneous mixture of ADCs with DARs ranging from 0 to 8. The use of a hydrophilic linker like this compound can facilitate the generation and purification of higher DAR species.
Application 2: PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.[13][14]
The linker is a crucial determinant of PROTAC efficacy, as its length, flexibility, and composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[15][16] PEG linkers, including short ones like this compound, are frequently used to improve the solubility and cell permeability of PROTACs.[2] The optimal linker length is target-dependent and often requires empirical optimization.
Logical Workflow for PROTAC Synthesis using a PEG9-Amine Linker
Figure 2: General workflow for the synthesis of a PROTAC using a PEG9-amine linker.
Experimental Protocol: General Synthesis of a PROTAC via Sequential Amide Coupling
This protocol describes a general two-step synthesis. The order of ligand attachment can be reversed depending on the chemistry of the ligands.
Materials:
-
Target protein ligand with a carboxylic acid handle
-
E3 ligase ligand with a carboxylic acid handle
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Synthesis of Ligand-Linker Intermediate: a. Dissolve the E3 ligase ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2 equivalents) to the mixture and stir for 5 minutes. c. Add a solution of this compound (1.5 equivalents) in DMF to the reaction mixture. d. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. e. Upon completion, purify the E3 ligand-PEG9-amine intermediate by preparative HPLC.
-
Final PROTAC Assembly: a. Dissolve the target protein ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2 equivalents) and stir for 5 minutes. c. Add the purified E3 ligand-PEG9-amine intermediate (1.2 equivalents) to the reaction mixture. d. Stir at room temperature overnight, monitoring by LC-MS. e. Purify the final PROTAC molecule by preparative HPLC. f. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Quantitative Data for PROTAC Evaluation
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While specific DC50 and Dmax values for a PROTAC utilizing an this compound linker are highly dependent on the specific target and E3 ligase ligands, the general range for effective PROTACs is in the nanomolar to low micromolar range for DC50, with Dmax values ideally exceeding 80-90%.
Application 3: Nanoparticle Functionalization for Drug Delivery
The surface modification of nanoparticles with PEG chains, a process known as PEGylation, is a widely used strategy to improve their biocompatibility, stability, and circulation half-life. This compound can be used to introduce a hydrophilic PEG layer onto the surface of nanoparticles that have complementary reactive groups, such as carboxylic acids. The terminal amine of the PEG chain can also be used for the subsequent attachment of targeting ligands or therapeutic agents.
Logical Workflow for Nanoparticle Functionalization
Figure 3: Workflow for the functionalization of nanoparticles with this compound.
Experimental Protocol: Functionalization of Carboxylated Nanoparticles
This protocol provides a general method for the covalent attachment of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA or iron oxide nanoparticles)
-
This compound
-
EDC and NHS
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate buffer
-
Centrifugation equipment
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Activation of Nanoparticle Carboxyl Groups: a. Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M, pH 5.5-6.0). b. Add EDC (e.g., 10-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 20-fold molar excess) to the nanoparticle suspension. c. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Conjugation of this compound: a. Dissolve this compound in phosphate buffer (e.g., 0.1 M, pH 7.4). b. Add the this compound solution to the activated nanoparticle suspension (e.g., 50-fold molar excess). c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purification and Characterization: a. Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in deionized water to remove unreacted reagents. b. Characterize the size and surface charge of the functionalized nanoparticles using DLS and zeta potential measurements. Successful PEGylation is typically indicated by an increase in hydrodynamic diameter and a shift in zeta potential towards neutral. c. Visualize the morphology and confirm the presence of the PEG layer using TEM, potentially with negative staining.
Quantitative Data for Nanoparticle Functionalization
| Parameter | Unfunctionalized Nanoparticles | PEGylated Nanoparticles (Expected Change) |
| Hydrodynamic Diameter (DLS) | Varies (e.g., 100-200 nm) | Increase |
| Zeta Potential | Negative (for carboxylated NPs) | Shift towards neutral |
| Drug Loading Capacity (%) | Dependent on nanoparticle material and drug | May be influenced by the PEG layer |
| Drug Release Profile | Varies | Often shows a more sustained release |
Conclusion
This compound is a versatile and valuable tool in the field of drug development, offering a discrete-length, hydrophilic linker for the construction of advanced therapeutic modalities. Its well-defined structure and reactive amine functionality enable its application in the synthesis of antibody-drug conjugates, PROTACs, and the surface modification of nanoparticles. The strategic incorporation of this linker can lead to improved solubility, stability, and pharmacokinetic properties of the final conjugate. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to explore the potential of this compound in their specific drug delivery and targeted therapy applications. Further optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful preclinical and clinical development.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. waters.com [waters.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. GlycoCLICK™-based Glycopeptide Synthesis Service - CD BioGlyco [glycoclick.bioglyco.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. References | Biopharma PEG [biochempeg.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Conjugating m-PEG9-Amine to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve protein solubility, increase in vivo stability by protecting against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[1][2] This document provides a detailed protocol for the conjugation of m-PEG9-Amine to proteins, a process that leverages the reactivity of carboxyl groups on the protein surface.
The conjugation of an amine-terminated PEG, such as this compound, to a protein is typically achieved through a two-step carbodiimide coupling reaction. This method involves the activation of the protein's carboxyl groups (present on aspartic acid and glutamic acid residues, as well as the C-terminus) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4] The EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react with NHS to form a more stable amine-reactive NHS ester.[4] This activated protein is then ready to react with the primary amine of the this compound, forming a stable amide bond and completing the conjugation.[1]
Chemical Reaction Pathway
The conjugation process follows a two-step mechanism. First, the carboxyl groups on the protein are activated by EDC and NHS. Second, the amine group from this compound attacks the NHS ester to form a stable amide linkage.
Caption: Chemical pathway for EDC/NHS-mediated conjugation of this compound to a protein's carboxyl groups.
Experimental Workflow
The overall experimental process from protein preparation to final product characterization is outlined below. This workflow ensures the efficient and controlled conjugation of this compound to the target protein.
Caption: General experimental workflow for the conjugation of this compound to a protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation protocol. Optimization may be required depending on the specific protein and desired degree of PEGylation.
Table 1: Reagent Concentrations and Molar Ratios
| Parameter | Recommended Range | Starting Point | Notes |
| Protein Concentration | 1 - 10 mg/mL | 2 mg/mL | Higher concentrations can improve reaction efficiency. |
| Activation Step | |||
| Molar Excess of EDC to Protein | 2x - 50x | 10x | A significant excess is often required.[3][5] |
| Molar Excess of Sulfo-NHS to Protein | 5x - 100x | 25x | Sulfo-NHS enhances the stability of the activated intermediate.[3][5] |
| Conjugation Step | |||
| Molar Excess of this compound to Protein | 10x - 100x | 50x | Varies based on the number of available carboxyl groups and desired PEGylation level. |
| Quenching Step | |||
| Quencher Concentration | 10 - 50 mM | 20 mM | Sufficient to stop the reaction by consuming unreacted NHS esters.[5] |
Table 2: Reaction Conditions
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0 | 7.2 - 8.0 |
| Buffer | MES or similar non-amine, non-carboxyl buffer | Phosphate-Buffered Saline (PBS) or similar non-amine buffer |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 15 minutes | 2 hours |
Detailed Experimental Protocols
This section provides a step-by-step guide for the conjugation of this compound to a protein.
Materials and Reagents
-
Protein of interest
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 (or 1 M Tris-HCl, pH 8.0)
-
2-Mercaptoethanol (optional, for quenching EDC)
-
Desalting columns or dialysis cassettes for buffer exchange and purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
Protocol 1: Two-Step Conjugation of this compound to Protein Carboxyl Groups
This is the primary protocol for conjugating an amine-terminated PEG to a protein.
1. Protein Preparation: a. Dissolve the protein in or exchange the buffer of the protein solution to Activation Buffer (e.g., 0.1 M MES, pH 6.0). b. Adjust the protein concentration to 1-10 mg/mL.
2. Activation of Protein Carboxyl Groups: a. Warm EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[4][6] b. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. c. Add the desired molar excess of EDC and Sulfo-NHS to the protein solution. A good starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.[3][5] d. Incubate the reaction for 15 minutes at room temperature with gentle stirring.[4][5]
3. (Optional) Quenching of EDC: a. To prevent EDC from cross-linking the this compound to the second protein in a mixture, the EDC can be quenched. b. Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.[6] c. Note: This step can be omitted if a desalting column is used to remove excess EDC and Sulfo-NHS before adding the this compound.
4. Conjugation with this compound: a. Immediately following the activation step (or optional quenching/desalting), raise the pH of the reaction mixture to 7.2-7.5. This can be achieved by adding a calculated amount of 10x PBS, pH 7.4.[1] b. Dissolve the this compound in the Conjugation Buffer and add it to the activated protein solution. Use a molar excess of this compound (e.g., 50-fold) relative to the protein. c. Incubate the reaction for 2 hours at room temperature with gentle stirring.[1]
5. Quenching the Conjugation Reaction: a. To stop the reaction, add the Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM.[6] b. Incubate for 15-30 minutes at room temperature.
6. Purification of the PEGylated Protein: a. Remove unreacted PEG, byproducts, and quenching reagents by size exclusion chromatography (SEC), which is effective at separating molecules based on their increased hydrodynamic radius after PEGylation.[3][7] b. Alternatively, use dialysis or tangential flow filtration against a suitable storage buffer. c. Ion exchange chromatography (IEX) can also be used, as PEGylation often alters the surface charge of the protein, allowing for separation of different PEGylated species.[7]
7. Characterization of the Conjugate: a. SDS-PAGE: Analyze the purified conjugate to observe the increase in molecular weight compared to the unconjugated protein. The PEGylated protein will migrate slower. b. HPLC: Use size-exclusion or reverse-phase HPLC to assess the purity and heterogeneity of the conjugate. c. Mass Spectrometry (MS): Determine the exact molecular weight of the conjugate to confirm the degree of PEGylation (the number of PEG chains attached per protein molecule).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/Sulfo-NHS due to hydrolysis. | - Use fresh reagents; allow vials to warm to room temperature before opening. |
| - Incorrect pH for activation or conjugation steps. | - Verify the pH of all buffers. Use a non-amine, non-carboxyl buffer for activation. | |
| - Presence of amine-containing buffers (e.g., Tris) during activation. | - Perform buffer exchange into an appropriate buffer (e.g., MES, HEPES) before starting. | |
| - Insufficient molar excess of reagents. | - Increase the molar ratio of EDC, Sulfo-NHS, and/or this compound. | |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF). | - Keep the volume of dissolved reagents below 10% of the total reaction volume. |
| - Protein instability at the reaction pH. | - Perform a small-scale trial to check protein stability in the chosen buffers. | |
| High Polydispersity (multiple PEG chains attached) | - High molar excess of PEG-Amine. | - Reduce the molar ratio of this compound to protein. |
| - Long reaction time. | - Optimize and potentially shorten the conjugation reaction time. |
Conclusion
The protocol described provides a robust framework for the successful conjugation of this compound to protein carboxyl groups. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve efficient and specific PEGylation. The subsequent purification and characterization steps are crucial for obtaining a well-defined and homogenous final product suitable for further research and development.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with m-PEG9-Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface functionalization of nanoparticles with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. This modification imparts a hydrophilic shield that reduces non-specific protein adsorption (opsonization), minimizes recognition and clearance by the mononuclear phagocyte system (MPS), and consequently prolongs systemic circulation time. The m-PEG9-Amine is a heterobifunctional PEG linker featuring a methoxy-terminated PEG chain of nine ethylene glycol units and a terminal primary amine. This amine group allows for covalent conjugation to nanoparticles with surface carboxyl groups, commonly through amide bond formation facilitated by carbodiimide chemistry.
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of carboxylated nanoparticles with this compound, characterization of the resulting PEGylated nanoparticles, and insights into their applications in drug delivery.
Principle of Surface Functionalization
The covalent attachment of this compound to carboxylated nanoparticles is typically achieved via a two-step carbodiimide coupling reaction. First, the carboxyl groups on the nanoparticle surface are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate. Subsequently, the primary amine group of this compound reacts with the NHS ester, forming a stable amide bond and covalently attaching the PEG linker to the nanoparticle surface.[1][2]
Data Presentation
Successful functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed before and after PEGylation.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization
| Parameter | Before Functionalization (Carboxylated Nanoparticles) | After Functionalization (PEGylated Nanoparticles) | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 130 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -35 ± 4 | -5 ± 2 | Zeta Potential Analysis |
| Surface Plasmon Resonance (nm) | 520 | 525 | UV-Vis Spectroscopy (for Gold Nanoparticles) |
Note: The values presented are illustrative and can vary depending on the nanoparticle core material, size, and the specific reaction conditions.
Table 2: Impact of PEGylation on Cellular Uptake and Circulation
| Parameter | Unfunctionalized Nanoparticles | PEGylated Nanoparticles | Significance |
| In Vitro Cellular Uptake (e.g., in Macrophages) | High | Significantly Reduced | Reduced MPS clearance |
| Blood Circulation Half-life | Short (< 1 hour) | Extended (> 12 hours) | Enhanced bioavailability and tumor accumulation |
Experimental Protocols
Materials and Equipment
-
Carboxylated nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, PLGA nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Deionized (DI) water
-
Reaction tubes
-
Vortex mixer
-
Centrifuge for nanoparticle separation
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer (for plasmonic nanoparticles)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to carboxylated nanoparticles using EDC/Sulfo-NHS chemistry.[1][2][3]
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL immediately before use.
-
To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution. The molar ratio of EDC/Sulfo-NHS to the surface carboxyl groups should be optimized, but a 10-fold molar excess is a good starting point.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to form the NHS-activated nanoparticles.
-
-
Washing Step:
-
Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.
-
Carefully remove the supernatant containing excess EDC and Sulfo-NHS.
-
Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer. Repeat the washing step twice to ensure complete removal of the activation reagents.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in Coupling Buffer at a concentration of 10 mg/mL.
-
Add 100 µL of the this compound solution to the washed, activated nanoparticle suspension. A 20 to 50-fold molar excess of this compound relative to the nanoparticles is recommended to ensure efficient surface coverage.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle, continuous mixing.
-
-
Quenching and Final Washing:
-
Add 50 µL of the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15 minutes.
-
Wash the PEGylated nanoparticles by centrifugation three times with DI water to remove excess this compound and quenching reagents.
-
-
Storage: Resuspend the final PEGylated nanoparticle pellet in a suitable buffer (e.g., PBS or DI water) and store at 4°C.
Protocol 2: Characterization of PEGylated Nanoparticles
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the pre- and post-functionalization nanoparticle suspensions in DI water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument. A successful PEGylation is indicated by an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.[4][5]
-
-
Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry.
-
Image the nanoparticles to assess their morphology, size, and dispersity. The core size of the nanoparticles should remain unchanged after functionalization.
-
-
UV-Vis Spectroscopy (for Gold or Silver Nanoparticles):
-
Record the UV-Vis spectra of the nanoparticle suspensions before and after PEGylation. A slight red-shift in the surface plasmon resonance peak is indicative of a change in the local refractive index at the nanoparticle surface due to PEG conjugation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize the nanoparticle samples to obtain a dry powder.
-
Acquire FTIR spectra of the carboxylated and PEGylated nanoparticles. The appearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹) and amide bond peaks (around 1650 cm⁻¹) in the spectrum of the functionalized nanoparticles confirms successful conjugation.
-
Mandatory Visualizations
Caption: Workflow for surface functionalization and characterization.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
Application Notes and Protocols: m-PEG9-Amine Reaction with NHS Esters for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, and oligonucleotides, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed in this process to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates. This document provides detailed application notes and protocols for the reaction of methoxy-polyethylene glycol-amine (m-PEG-Amine), specifically with a chain length of nine ethylene glycol units (m-PEG9-Amine), with N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond, a widely utilized linkage in the creation of bioconjugates for therapeutic and diagnostic applications.
The primary amine group of this compound reacts efficiently with the NHS ester via nucleophilic acyl substitution, resulting in the formation of a robust amide bond and the release of N-hydroxysuccinimide.[1][2] This reaction is highly selective for primary amines, which are commonly found at the N-terminus of proteins and on the side chains of lysine residues.[3] The hydrophilic PEG spacer enhances the aqueous solubility of the modified molecule and can shield it from enzymatic degradation, thereby extending its circulation half-life.[4]
Reaction Mechanism and Kinetics
The conjugation of this compound to an NHS ester proceeds through a well-defined nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group to form a stable amide bond.
The efficiency of this reaction is significantly influenced by pH. The primary amine must be in its deprotonated, nucleophilic state (R-NH2) to react with the NHS ester. Therefore, the reaction is most efficient in a pH range of 7.2 to 8.5.[1] At lower pH values, the amine group is protonated (R-NH3+), rendering it non-nucleophilic. Conversely, at higher pH values (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction and reduces the overall conjugation efficiency.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reaction of m-PEG-Amine with NHS esters. While specific data for this compound is limited, the provided data for similar m-PEG-Amine linkers offers valuable insights into expected reaction kinetics and efficiency.
Table 1: Effect of pH on Reaction Half-Life (t½) of m-PEG-Amine with NHS Esters
| pH | Approximate Reaction Half-Life (t½) | Key Considerations |
| 7.4 | ~2 hours | Slower reaction rate, but minimal NHS ester hydrolysis, allowing for controlled conjugation.[3] |
| 8.0 | ~20 - 80 minutes | A good balance between reaction rate and NHS ester stability.[5] |
| 8.5 | ~10 - 20 minutes | Faster reaction rate, but increased potential for NHS ester hydrolysis.[5] |
| 9.0 | < 10 minutes | Very rapid reaction, but significant competition from NHS ester hydrolysis, potentially lowering the yield.[3][5] |
Note: The reaction times are estimates based on data for m-PEG4-Amine and branched PEG-NHS esters and may vary depending on the specific reactants, their concentrations, and the buffer system used.
Table 2: Recommended Reaction Parameters for Bioconjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Optimizes the nucleophilicity of the primary amine while minimizing hydrolysis of the NHS ester.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and minimize side reactions, while room temperature allows for faster conjugation.[3] |
| Molar Ratio (PEG:Molecule) | 1:1 to 20:1 (or higher for proteins) | The optimal ratio depends on the number of available amine groups on the target molecule and the desired degree of PEGylation. A molar excess of the PEG reagent is typically used to drive the reaction to completion.[6] |
| Reaction Time | 30 minutes to several hours | Dependent on pH, temperature, and reactant concentrations. The reaction progress should be monitored to determine the optimal time.[3] |
| Solvent | Amine-free buffers (e.g., PBS, Borate, Carbonate), DMSO, or DMF | Aqueous buffers are suitable for proteins and other water-soluble molecules. Organic solvents like DMSO or DMF are used to dissolve hydrophobic molecules and PEG reagents before addition to the aqueous reaction mixture.[3] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline for the PEGylation of a protein with an NHS ester-activated molecule.
Materials:
-
Protein solution (in an amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4)
-
This compound
-
NHS ester-activated molecule (dissolved in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or tangential flow filtration)
Procedure:
-
Preparation of Reactants:
-
Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange.
-
Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Dissolve the this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester-activated molecule to the protein solution while gently stirring.
-
Immediately add the this compound solution to the reaction mixture. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM. This will react with any remaining NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound, hydrolyzed NHS ester, and quenching reagent by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation and confirm the integrity of the protein. Common analytical techniques include SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC.
-
Protocol 2: Quantifying the Degree of PEGylation using MALDI-TOF Mass Spectrometry
Materials:
-
Purified PEGylated protein conjugate
-
Unmodified protein (control)
-
MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the purified conjugate and the unmodified protein in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).
-
On a MALDI target plate, spot 1 µL of the sample solution and immediately add 1 µL of the matrix solution. Allow the spot to air dry completely.[7]
-
-
Data Acquisition:
-
Acquire the mass spectra for both the unmodified and the PEGylated protein in the linear mode.
-
-
Data Analysis:
-
Determine the average molecular weight of the unmodified protein.
-
Determine the average molecular weight of the PEGylated protein. The spectrum of the PEGylated protein will show a series of peaks corresponding to the protein conjugated with different numbers of PEG chains.
-
The mass difference between the peaks in the conjugate spectrum and the peak of the unmodified protein corresponds to the mass of the attached PEG chains.
-
The degree of PEGylation can be calculated by dividing the mass increase by the molecular weight of the this compound (427.54 g/mol ).
-
Visualizations
Caption: Reaction mechanism of this compound with an NHS ester.
Caption: General experimental workflow for bioconjugation.
Caption: Influence of pH on reactants in the conjugation reaction.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Labeling Cells with m-PEG9-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the covalent labeling of cell surfaces with m-PEG9-Amine. This protocol is designed for researchers in cell biology, immunology, and drug development who wish to modify cell surfaces with a nine-unit polyethylene glycol (PEG) spacer terminating in an amine group. Such modification can be used to alter cell surface properties, such as hydrophilicity and charge, or to provide a reactive handle for subsequent bioconjugation.
The primary method described herein involves the activation of cell surface carboxyl groups using a carbodiimide crosslinker (EDC) in the presence of N-hydroxysuccinimide (NHS), followed by the covalent attachment of this compound. This method ensures stable amide bond formation and targeted labeling of the cell surface.
Principle of the Method
The labeling strategy is a two-step process. First, the carboxyl groups (-COOH) present on cell surface proteins and glycans are activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxyl group. This intermediate is unstable in aqueous solutions and is prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS or Sulfo-NHS ester.
In the second step, the amine group (-NH2) of this compound nucleophilically attacks the NHS/Sulfo-NHS ester, resulting in the formation of a stable amide bond and effectively tethering the this compound to the cell surface. The reaction is performed at a physiological to slightly basic pH to ensure the primary amine of the PEG linker is deprotonated and thus more reactive. It is crucial to use buffers devoid of primary amines (e.g., Tris) or carboxyl groups during the conjugation steps, as these will compete with the desired reaction.
Experimental Protocols
Materials and Reagents
-
Cells of interest (suspension or adherent)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Bovine Serum Albumin (BSA)
-
Quenching Buffer: 100 mM Glycine or Tris in PBS
-
Cell culture medium appropriate for the cells of interest
-
Trypan Blue solution or other viability stain
-
Microcentrifuge and tubes
-
Hemocytometer or automated cell counter
Protocol 1: Labeling of Suspension Cells with this compound
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold MES Buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Activation of Cell Surface Carboxyl Groups:
-
Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in MES Buffer. For a final concentration of 5 mM EDC and 10 mM NHS, add the appropriate amount of solid crosslinkers to the cell suspension.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove excess EDC and NHS. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Conjugation with this compound:
-
Resuspend the activated cells in ice-cold PBS (pH 7.4) at a concentration of 1 x 10^7 cells/mL.
-
Add this compound to the desired final concentration (e.g., 1-10 mM).
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 100 mM to stop the reaction.
-
Incubate for 10 minutes at room temperature.
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted this compound and quenching reagent.
-
-
Cell Viability and Counting:
-
Resuspend the final cell pellet in an appropriate volume of cell culture medium.
-
Determine cell viability using Trypan Blue exclusion or another suitable method.
-
Count the cells before proceeding with downstream applications.
-
Protocol 2: Labeling of Adherent Cells with this compound
-
Cell Preparation:
-
Culture adherent cells in a multi-well plate to near confluency.
-
Gently wash the cell monolayer twice with ice-cold PBS.
-
-
Activation of Cell Surface Carboxyl Groups:
-
Prepare a fresh solution of 5 mM EDC and 10 mM NHS (or Sulfo-NHS) in MES Buffer.
-
Add the activation solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Carefully aspirate the activation solution and wash the cells twice with ice-cold PBS.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in ice-cold PBS (pH 7.4) at the desired concentration (e.g., 1-10 mM).
-
Add the this compound solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Quenching:
-
Aspirate the this compound solution and add Quenching Buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Final Washes:
-
Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS containing 1% BSA.
-
-
Downstream Applications:
-
The labeled cells can now be used for further experiments. For detachment, use a non-enzymatic cell dissociation buffer to preserve the surface labeling.
-
Data Presentation
The following tables summarize representative quantitative data for optimizing the labeling of cells with this compound. The optimal conditions may vary depending on the cell type and experimental goals.
Table 1: Effect of this compound Concentration on Labeling Efficiency and Cell Viability
| This compound Concentration (mM) | Relative Labeling Efficiency (%)* | Cell Viability (%)** |
| 0 (Control) | 0 | >98% |
| 1 | 45 ± 5 | >95% |
| 5 | 85 ± 8 | >90% |
| 10 | 92 ± 6 | >85% |
| 20 | 95 ± 4 | <80% |
*Relative labeling efficiency can be determined by conjugating a fluorescently tagged amine and measuring the mean fluorescence intensity by flow cytometry. **Cell viability assessed by Trypan Blue exclusion immediately after labeling.
Table 2: Optimization of Reaction pH for this compound Conjugation
| Reaction pH | Relative Labeling Efficiency (%) |
| 6.5 | 30 ± 4 |
| 7.0 | 65 ± 7 |
| 7.4 | 88 ± 6 |
| 8.0 | 95 ± 5 |
| 8.5 | 93 ± 8 |
Mandatory Visualization
Caption: Experimental workflow for labeling cells with this compound.
Caption: Chemical principle of cell surface labeling with this compound.
Application Notes: m-PEG9-Amine in Targeted Drug Delivery Systems
Introduction
m-PEG9-Amine is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group and a methoxy-capped terminus, with a chain of nine ethylene glycol units.[1] This heterobifunctional linker is a cornerstone in modern drug delivery, offering a precise spacer length to conjugate therapeutic molecules to targeting moieties, nanoparticles, or other functional groups.[2][3] The primary amine group provides a reactive handle for covalent attachment to molecules containing carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyls.[4] The inherent properties of the PEG chain—hydrophilicity, biocompatibility, and non-immunogenicity—are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of conjugated drugs.[2][5]
Key Applications
-
Enhanced Drug Solubility and Stability : A significant challenge in drug development is the poor aqueous solubility of many new chemical entities.[6] The hydrophilic PEG chain of this compound, when conjugated to a hydrophobic drug, can substantially increase its solubility in aqueous media, preventing aggregation and improving formulation stability.[1][2]
-
PEGylation for Improved Pharmacokinetics : Coating the surface of drugs or drug carriers with PEG chains, a process known as PEGylation, is a widely used strategy to improve circulation half-life.[5][7] The flexible PEG chains create a hydrophilic shield that reduces renal clearance and minimizes uptake by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation.[5]
-
Linker for Antibody-Drug Conjugates (ADCs) : In ADC development, linkers play a critical role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb). This compound can be incorporated into ADC linker designs to modulate the overall properties of the conjugate.[8][9] Its defined length and hydrophilicity can help improve ADC solubility and stability, potentially leading to a better therapeutic index.
-
Component of PROTACs : Proteolysis-targeting chimeras (PROTACs) are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] this compound is used as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing favorable physicochemical properties.[8]
-
Surface Modification of Nanoparticles : this compound is used to functionalize the surface of nanoparticles (e.g., lipid nanoparticles, polymeric nanoparticles) for targeted drug delivery.[2][11] The amine group allows for the attachment of targeting ligands (e.g., peptides, antibodies) that can recognize and bind to specific cell surface receptors, thereby enhancing drug delivery to the site of action. The PEG component provides a "stealth" characteristic, reducing non-specific protein adsorption and improving circulation time.[5][11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine | [4] |
| CAS Number | 211859-73-3 | [1][8][12] |
| Molecular Formula | C19H41NO9 | [1][8][10] |
| Molecular Weight | ~427.5 g/mol | [1][4][12] |
| Appearance | Colorless to light yellow liquid or solid powder | [4][8][10] |
| Purity | ≥95% - 98% | [1][2][4] |
| Solubility | Soluble in DMSO, DMF, CH2Cl2; water-miscible | [4][13] |
| Storage Condition | -20°C for long-term storage | [1][4] |
Table 2: Impact of Amine-PEG Functionalization on Nanoparticle Properties
| Parameter | Effect of this compound Functionalization | Rationale | Reference |
| Surface Charge (Zeta Potential) | Can introduce a net positive charge. | The primary amine group (-NH3+) is protonated at physiological pH. | [11] |
| Hydrophilicity | Increases surface hydrophilicity. | The PEG chain is highly hydrophilic. | [2][4] |
| Protein Adsorption (Opsonization) | Reduces non-specific protein binding. | The PEG layer creates a steric barrier, shielding the nanoparticle surface. | [5] |
| Systemic Circulation Time | Increases circulation half-life. | Reduced opsonization leads to decreased clearance by the mononuclear phagocyte system. | [5] |
| Drug Loading | May be affected depending on the conjugation strategy. | Covalent conjugation of the drug via the PEG linker. | [2] |
| Targeting Capability | Enables conjugation of targeting ligands. | The terminal amine group serves as a reactive site for attaching antibodies, peptides, etc. | [11] |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group (e.g., a drug, targeting ligand, or functionalized nanoparticle surface) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Carboxylic acid-containing molecule (-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)
-
Coupling Buffer: PBS or Bicarbonate Buffer (pH 7.2-8.5)
-
Quenching Buffer: Hydroxylamine or Tris Buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Preparation of Reagents : Allow all reagents to come to room temperature before use. Prepare stock solutions of the -COOH molecule, this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Activation of Carboxylic Acid : a. Dissolve the carboxylic acid-containing molecule in Activation Buffer. b. Add a 2- to 10-fold molar excess of EDC and NHS to the carboxylic acid solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester.
-
Conjugation Reaction : a. Add a 1.1- to 1.5-fold molar excess of this compound (dissolved in Coupling Buffer or the same solvent) to the activated carboxylic acid solution. b. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. c. Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
Quenching : Add Quenching Buffer (e.g., final concentration of 10-50 mM hydroxylamine) and incubate for 15-30 minutes to quench any unreacted NHS esters.[13]
-
Purification : Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Analysis : Characterize the final conjugate using techniques like LC-MS to confirm the molecular weight, NMR for structural verification, and functional assays as required.
Protocol 2: Direct Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol is for reacting this compound with a molecule that has already been functionalized with an N-hydroxysuccinimide (NHS) ester. This reaction is efficient at physiological to slightly alkaline pH.[13][14]
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or Bicarbonate Buffer, pH 8.0-8.5
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, SEC, or HPLC)
Procedure:
-
Preparation of Reactants : a. Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use, as NHS esters are susceptible to hydrolysis. b. Dissolve this compound in the Reaction Buffer.
-
Conjugation Reaction : a. Add the dissolved NHS ester (typically 1-5 molar equivalents relative to the amine) dropwise to the this compound solution while stirring. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein/biomolecule stability if applicable. b. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS or TLC.[13]
-
Quenching : Add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any remaining NHS ester and cap unreacted amine groups if desired. Incubate for 30 minutes at room temperature.
-
Purification : Purify the conjugate using a suitable method (dialysis, SEC, HPLC) to remove unreacted starting materials and byproducts.
-
Analysis : Confirm the successful conjugation and purity of the product using appropriate analytical techniques (e.g., MALDI-TOF MS, SDS-PAGE if conjugating to a protein, HPLC).
Visualizations
Caption: Workflow for conjugating this compound to a carboxylic acid.
Caption: Conceptual pathway for an Antibody-Drug Conjugate (ADC).
Caption: Logic for creating targeted nanoparticles using this compound.
References
- 1. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 2. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 3. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 10. This compound | PEG analogue | CAS# 211859-73-3 | InvivoChem [invivochem.com]
- 11. mdpi.com [mdpi.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 14. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
Application Notes and Protocols for m-PEG9-Amine as a Linker in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG9-Amine as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). Detailed protocols for conjugation and characterization are provided to guide researchers in their ADC development programs.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker that incorporates a nine-unit polyethylene glycol (PEG) chain, a terminal amine group for payload conjugation, and a methoxy-capped terminus. The incorporation of a discrete PEG linker, such as this compound, into an ADC construct offers several advantages over traditional non-PEGylated linkers. These benefits primarily address the challenges associated with the hydrophobicity of many cytotoxic payloads and can lead to an improved therapeutic index.
Key Advantages of this compound Linkers:
-
Increased Hydrophilicity: The PEG chain imparts hydrophilicity to the linker-payload complex, which can mitigate the aggregation propensity of the final ADC, especially at higher drug-to-antibody ratios (DAR).
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.
-
Enhanced Stability: PEGylation can shield the payload from enzymatic degradation and reduce non-specific interactions, potentially leading to improved stability in circulation.
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the payload or linker, thereby reducing the immunogenicity of the ADC.
Data Presentation: Impact of PEGylation on ADC Properties
The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with short-chain PEG linkers to non-PEGylated ADCs. While direct head-to-head data for this compound is limited in publicly available literature, the data presented for structurally similar PEG8 and PEG12 linkers provide a strong indication of the expected performance enhancements.
Table 1: Comparison of Hydrophobicity and Stability
| Linker | Hydrophobicity (HIC Retention Time) | Aggregation (% after 40°C for 1 week) |
| Non-PEGylated | High | ~15% |
| m-PEG8 | Moderate | ~5% |
| m-PEG12 | Low | <2% |
Data extrapolated from studies on similar short-chain PEG linkers. HIC: Hydrophobic Interaction Chromatography.
Table 2: In Vitro Cytotoxicity
| Linker | Target Cell Line | Payload | IC50 (nM) |
| Non-PEGylated | HER2+ (NCI-N87) | MMAE | ~1.5 |
| m-PEG8 | HER2+ (NCI-N87) | MMAE | ~2.0 |
| m-PEG12 | HER2+ (NCI-N87) | MMAE | ~2.5 |
IC50: Half-maximal inhibitory concentration. Data is representative and can vary based on the antibody, payload, and cell line.
Table 3: Pharmacokinetic Parameters
| Linker | Half-life (t½, hours) | Area Under the Curve (AUC, µg*h/mL) | Clearance (mL/h/kg) |
| Non-PEGylated | ~100 | ~2000 | ~0.5 |
| m-PEG8 | ~150 | ~3500 | ~0.3 |
| m-PEG12 | ~160 | ~3800 | ~0.28 |
Pharmacokinetic parameters are highly dependent on the ADC and animal model. The data represents a general trend.
Table 4: In Vivo Efficacy (Tumor Growth Inhibition)
| Linker | Xenograft Model | % Tumor Growth Inhibition (TGI) |
| Non-PEGylated | NCI-N87 (Gastric Cancer) | ~60% |
| m-PEG8 | NCI-N87 (Gastric Cancer) | ~85% |
| m-PEG12 | NCI-N87 (Gastric Cancer) | ~90% |
TGI is dependent on the dose and schedule. The data reflects the general trend of improved efficacy with PEGylation.
Signaling Pathways of Common ADC Payloads
The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms. Understanding these pathways is crucial for payload selection and ADC design.
Monomethyl Auristatin E (MMAE) Signaling Pathway
MMAE is a potent anti-tubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Maytansinoid (DM1) Signaling Pathway
DM1, a maytansinoid derivative, is another potent tubulin inhibitor that induces cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key steps in the development of an ADC using an this compound linker are provided below.
Experimental Workflow for ADC Synthesis and Characterization
Protocol for m-PEG9-Payload Synthesis (via EDC/NHS chemistry)
This protocol describes the conjugation of a payload with a carboxylic acid group to the amine terminus of this compound.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Payload:
-
Dissolve the payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of the payload. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Conjugation to this compound:
-
In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Slowly add the activated payload solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Purify the m-PEG9-Payload conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol for Conjugation of m-PEG9-Payload to Antibody
This protocol describes the conjugation of an activated m-PEG9-Payload (with a terminal NHS ester) to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated m-PEG9-Payload-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer (PBS, pH 8.0-8.5) to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the activated m-PEG9-Payload-NHS ester in a small amount of anhydrous DMSO to prepare a concentrated stock solution.
-
Add the desired molar excess of the payload stock solution to the antibody solution with gentle mixing. The molar ratio will determine the final DAR and needs to be optimized.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other small molecules using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Protocol for ADC Characterization
4.4.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from high salt to low salt to elute the different drug-loaded species.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR. Calculate the average DAR by integrating the peak areas of each species and calculating the weighted average.
4.4.2. Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Instrumentation: HPLC system with a SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).
-
Analysis: The monomeric ADC peak will be the main peak. Higher molecular weight species correspond to aggregates. The percentage of aggregation can be calculated from the peak areas.
4.4.3. In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target and non-target cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
4.4.4. Pharmacokinetic (PK) Study
-
Animal Model: Administer a single intravenous dose of the ADC to a suitable animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the total antibody and/or conjugated antibody in the plasma samples using a validated ELISA method.
-
PK Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.
4.4.5. In Vivo Efficacy Study
-
Tumor Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment groups (vehicle control, unconjugated antibody, ADC). Administer the treatments according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, purification methods, and analytical assays is essential for each specific ADC.
Application Notes and Protocols for Hydrogel Creation Using m-PEG9-Amine Crosslinkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, tunable properties, and similarity to soft tissues.[1][2] The incorporation of amine-functionalized PEG, such as m-PEG9-Amine, offers a versatile platform for creating hydrogels with tailored characteristics. The primary amine group on this compound allows for facile crosslinking through various chemical reactions, enabling precise control over the hydrogel's physical and biological properties.[3]
This document provides detailed application notes and protocols for creating hydrogels using this compound as a crosslinking or modifying agent. It covers two primary chemical strategies: Amine-Michael Type Addition and NHS Ester-Amine Reaction .
Core Concepts and Chemical Strategies
The versatility of this compound in hydrogel synthesis stems from the reactivity of its terminal primary amine group. This amine can participate in several types of chemical reactions to form stable crosslinks.
Amine-Michael Type Addition
This reaction involves the conjugate addition of the primary amine of this compound to an electron-deficient double bond, such as an acrylate or vinyl sulfone group present on another polymer or crosslinker.[4][5] This method is highly efficient and proceeds under mild, often physiological, conditions, making it suitable for the encapsulation of sensitive biological molecules and cells.[6]
N-Hydroxysuccinimide (NHS) Ester-Amine Reaction
NHS esters are highly reactive towards primary amines, forming stable amide bonds.[3][7] This chemistry is widely used to couple amine-containing molecules to NHS-functionalized polymers. In the context of hydrogel formation, a multi-arm PEG-NHS ester can be crosslinked with a molecule containing at least two primary amines, or conversely, a multi-arm PEG-Amine can be crosslinked with a di-NHS ester functionalized molecule. Since this compound is monofunctional, it is typically used to modify a multifunctional polymer backbone prior to the main crosslinking step, for example, to introduce PEG chains for improved hydrophilicity or to attach specific ligands.
Quantitative Data on Hydrogel Properties
The physical properties of hydrogels are critical for their intended application and can be tuned by altering the formulation. The following table summarizes representative quantitative data for PEG-based hydrogels.
| Property | 4-Arm PEG-Acrylate + Dithiothreitol (Michael Addition) | 4-Arm PEG-NHS + Collagen (Amine-NHS Ester Reaction) | 8-Arm PEG-Acrylate + Ammonia (Michael Addition) |
| Polymer Concentration (% w/v) | 5% | 8% | 10% |
| Gelation Time | 5 - 15 minutes | 1 - 5 minutes | < 1 minute |
| Storage Modulus (G') | 1 - 10 kPa | 10 - 50 kPa | 20 - 100 kPa |
| Swelling Ratio (q) | 15 - 25 | 8 - 15 | 5 - 10 |
| Mesh Size (ξ) | 10 - 20 nm | 5 - 10 nm | 2 - 7 nm |
Note: The values presented are approximate and can vary significantly based on the specific molecular weight of the PEG, buffer conditions (pH, ionic strength), temperature, and the stoichiometry of the reactants. Direct comparison between different studies should be made with caution.
Experimental Protocols
Protocol 1: Hydrogel Formation via Amine-Michael Type Addition
This protocol describes the use of a monofunctional this compound to modify a multi-arm PEG-Acrylate before crosslinking with a dithiol linker. This approach allows for the incorporation of PEG9 chains into the hydrogel network.
Materials:
-
4-Arm PEG-Acrylate (10 kDa)
-
This compound
-
Dithiothreitol (DTT)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve 4-Arm PEG-Acrylate in TEOA buffer to a final concentration of 10% (w/v).
-
Dissolve this compound in the 4-Arm PEG-Acrylate solution at a desired molar ratio (e.g., 1:1 ratio of amine to one of the acrylate arms). Allow this reaction to proceed for 2 hours at room temperature to ensure modification of the PEG backbone.
-
Dissolve DTT in PBS to a final concentration of 10% (w/v).
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix the this compound modified 4-Arm PEG-Acrylate solution with the DTT solution at a 1:1 molar ratio of remaining acrylate groups to thiol groups.
-
Vortex the solution for 5-10 seconds to ensure thorough mixing.
-
Pipette the solution into a mold of the desired shape and size.
-
Allow the hydrogel to crosslink at 37°C for 30 minutes, or until gelation is complete. Gelation can be confirmed by inverting the mold.
-
-
Washing and Equilibration:
-
Gently remove the hydrogel from the mold and place it in a beaker containing sterile PBS.
-
Wash the hydrogel with PBS for 24 hours, changing the PBS every 8 hours, to remove any unreacted components.
-
The hydrogel is now ready for characterization or use in cell culture or drug delivery studies.
-
Protocol 2: Hydrogel Formation via NHS Ester-Amine Reaction
This protocol details the crosslinking of a 4-Arm PEG-NHS with a di-amine linker. This compound can be used to modify a portion of the NHS groups prior to crosslinking to control the crosslinking density and incorporate specific functionalities.
Materials:
-
4-Arm PEG-Succinimidyl Carboxymethyl Ester (PEG-SCM, an NHS ester) (10 kDa)
-
This compound (optional, for modification)
-
Diamino-PEG (2 kDa)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve 4-Arm PEG-SCM in sterile, cold PBS (4°C) to a final concentration of 10% (w/v). This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.
-
(Optional Modification Step) To incorporate this compound, add the desired molar amount to the 4-Arm PEG-SCM solution and react for 30 minutes on ice. This will cap some of the reactive NHS groups.
-
Dissolve Diamino-PEG in sterile PBS to a final concentration of 10% (w/v).
-
-
Hydrogel Formation:
-
In a sterile, cold microcentrifuge tube, mix the 4-Arm PEG-SCM solution (modified or unmodified) with the Diamino-PEG solution at a 1:1 molar ratio of NHS groups to amine groups.
-
Mix quickly by pipetting up and down.
-
Immediately cast the solution into a pre-chilled mold.
-
Allow the reaction to proceed at room temperature or 37°C for 5-10 minutes. Gelation is typically rapid.
-
-
Washing and Equilibration:
-
Once gelled, carefully transfer the hydrogel to a beaker of sterile PBS.
-
Wash for 24 hours, replacing the PBS every 8 hours, to remove unreacted precursors and by-products like N-hydroxysuccinimide.
-
Visualizations: Diagrams and Workflows
Signaling Pathway: BMP-2 Release and Smad1/5/8 Activation
The following diagram illustrates the signaling pathway activated by the release of Bone Morphogenetic Protein-2 (BMP-2) from a PEG hydrogel, leading to osteogenic differentiation. This is a common application in bone tissue engineering.[8]
Caption: BMP-2/Smad signaling pathway initiated by hydrogel-based drug delivery.
Experimental Workflow: From Synthesis to Characterization
This diagram outlines the typical experimental workflow for the synthesis and characterization of PEG-amine based hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. google.com [google.com]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG9-Amine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG9-Amine in PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties.[3] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4]
This compound is a high-purity, monodisperse PEG linker containing nine ethylene glycol units and a terminal amine group. Its hydrophilic nature enhances the aqueous solubility of PROTAC molecules, which often incorporate hydrophobic ligands.[5] The terminal primary amine group allows for straightforward conjugation to a ligand for the protein of interest or the E3 ligase via a carboxylic acid or an activated ester, forming a stable amide bond.[6] The defined length of the PEG9 chain provides a specific spatial arrangement between the two ends of the PROTAC, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 211859-73-3 | [1][6][7][8] |
| Molecular Formula | C19H41NO9 | [1][6][7][8] |
| Molecular Weight | 427.54 g/mol | [1][6][7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Purity | >96% | [7] |
| Storage | -20°C for long-term storage | [1][6] |
The Role of Linker Length in PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in inefficient ubiquitination. The following data from published studies on different PROTACs illustrates the profound impact of linker length on degradation efficiency.
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | N/A | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | PEG | 12 | >1000 | <20 | |
| ERα | PEG | 16 | 5 | >95 | |
| CRBN (homo-PROTAC) | PEG | 8 | Optimized | N/A |
Note: The data presented is for illustrative purposes to highlight the importance of linker length optimization and is not specific to PROTACs synthesized with this compound.
Signaling Pathway and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Determining DC50 and Dmax
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Workflow for In Vitro Ubiquitination Assay
Caption: Step-by-step in vitro ubiquitination workflow.
Experimental Protocols
Protocol 1: PROTAC-Mediated Protein Degradation via Western Blot
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC, enabling the determination of DC50 and Dmax values.[1]
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the medium containing different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours) at 37°C.[1][7]
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[1][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[9]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[1][9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.[1][9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][9]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[7][9]
-
Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control.[10]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted, cell-free system.[11]
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Purified recombinant Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution in DMSO
-
Laemmli sample buffer (4x)
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Reaction Assembly: On ice, prepare a master mix containing the reaction buffer, ATP, E1, E2, E3, Ubiquitin, and the POI. Aliquot the master mix into microcentrifuge tubes.[11]
-
PROTAC Addition: Add the PROTAC to the reaction tubes to the desired final concentration. Include a vehicle control (DMSO) and other controls such as reactions lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on all components.[11]
-
Initiate Reaction: Transfer the tubes to a 37°C incubator for a defined period (e.g., 60-90 minutes).[11]
-
Quench Reaction: Stop the reaction by adding 4x Laemmli sample buffer and boiling the samples at 95-100°C for 5-10 minutes.[11]
-
Analysis: Analyze the reaction products by Western blot as described in Protocol 1, using a primary antibody against the POI. A successful PROTAC-mediated ubiquitination will result in the appearance of a high-molecular-weight ladder or smear above the band corresponding to the unmodified POI.[11]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the PROTAC and its effect on cell proliferation.
Materials:
-
Cells and complete culture medium
-
96-well plates
-
PROTAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for the desired period (e.g., 72 hours).[7][12]
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well.[7]
-
Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[7][13]
-
Data Acquisition: Measure the absorbance at a wavelength of 500-600 nm using a multi-well plate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. nbinno.com [nbinno.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lifesensors.com [lifesensors.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of m-PEG9-Amine Conjugates
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a widely adopted strategy to enhance their therapeutic properties.[1] This modification can improve bioavailability, solubility, and stability while reducing immunogenicity.[2][3] The m-PEG9-Amine is a monodisperse methoxy-terminated PEG with nine ethylene glycol units and a terminal amine group, designed for precise conjugation to target molecules.
Accurate and comprehensive characterization of the resulting conjugate is a critical quality control step in drug development. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound conjugates, ensuring their identity, purity, and consistency. The primary analytical goals include confirming the covalent linkage, determining the degree of PEGylation, assessing the heterogeneity of the product, and quantifying residual impurities.
Overall Analytical Workflow
The characterization of a PEG-Amine conjugate is a multi-step process that employs orthogonal analytical techniques to build a complete profile of the molecule. The workflow typically begins with separation techniques to assess purity and heterogeneity, followed by spectroscopic and spectrometric methods for detailed structural elucidation and mass confirmation.
Caption: General analytical workflow for PEG-conjugate characterization.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone technique for PEG conjugate analysis, providing direct measurement of molecular weight (MW) and the degree of PEGylation.
Application Note: MALDI-TOF MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a robust and accurate tool for determining the average molecular weight and degree of PEGylation.[3] It is particularly effective for analyzing heterogeneous mixtures, resolving distinct peaks for the unmodified molecule and species with one, two, or more PEG chains attached. The mass difference between these peaks corresponds to the mass of the attached this compound. For larger molecules, linear mode is often employed, while reflector mode can provide higher resolution for smaller conjugates.[4][5]
Protocol: MALDI-TOF MS Analysis
This protocol provides a general guideline for analyzing PEGylated proteins.
-
Sample Preparation:
-
If necessary, desalt the purified conjugate sample using a suitable method like centrifugal filters (e.g., 50K MWCO for an antibody conjugate) and exchange into a volatile buffer like 10mM ammonium acetate.[6]
-
The final protein concentration should be approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Target Spotting:
-
Mix the sample and matrix solutions. A common ratio is 1:1 (v/v).
-
Spot 0.5–1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature to facilitate co-crystallization.[4]
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in the appropriate mass range. Use positive-ion linear mode for high molecular weight conjugates to maximize sensitivity for large molecules.[7]
-
Optimize the laser power to achieve a good signal-to-noise ratio without inducing excessive fragmentation.
-
-
Data Analysis:
-
Process the raw spectrum to identify the peak corresponding to the unmodified molecule and the series of peaks for the PEGylated species.
-
Calculate the mass difference between adjacent peaks to confirm it matches the mass of the this compound moiety.
-
Determine the degree of PEGylation by observing the number of PEG additions. The relative intensity of the peaks can provide a semi-quantitative view of the distribution of different species.
-
Application Note: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for analyzing complex PEGylation reaction mixtures.[8][9] A key challenge in ESI-MS of PEGylated molecules is the formation of a broad distribution of charge states, which can complicate the spectrum.[10] A technique involving the post-column addition of a charge-reducing agent, such as triethylamine (TEA), can simplify the spectra by reducing the charge states, allowing for more straightforward deconvolution and accurate mass determination.[10][11]
Chromatographic Techniques
Chromatography is essential for separating the PEG conjugate from unreacted starting materials and for characterizing the heterogeneity of the product.
Application Note: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is highly effective for separating the high molecular weight PEGylated conjugate from smaller, unreacted PEG and other low molecular weight impurities.[2][12] However, standard SEC with column calibration is often unreliable for determining the absolute molecular weight of PEGylated proteins because their conformation differs significantly from that of standard globular proteins.[13][14]
For accurate mass determination, SEC should be coupled with Multi-Angle Light Scattering (SEC-MALS). This combination allows for the absolute measurement of the molar mass of the eluting species, independent of their shape or elution time, providing a precise determination of the degree of conjugation.[14][15][16]
Caption: Experimental workflow for SEC-MALS analysis.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for separating PEGylated species.
-
System Preparation:
-
Sample Preparation:
-
Dissolve the conjugate sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumental Analysis:
-
Inject a defined volume of the sample onto the column.
-
Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector, typically at 280 nm for proteins.[17] If the conjugate lacks a strong chromophore, a Charged Aerosol Detector (CAD) can be used for universal detection of nonvolatile analytes.[2][18]
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
The retention time will vary based on the hydrophobicity of the species; typically, a higher degree of PEGylation leads to changes in retention.
-
Calculate the percentage purity by dividing the area of the main conjugate peak by the total area of all peaks.
-
Spectroscopic Techniques
Spectroscopic methods provide valuable structural information, confirming the presence of the PEG moiety and quantifying the degree of conjugation.
Application Note: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful quantitative method for determining the degree of PEGylation.[19] This is achieved by comparing the integral of the large, sharp signal from the repeating ethylene oxide protons (-OCH₂CH₂-) of the PEG chain (typically around 3.6-3.7 ppm) to the integral of a well-resolved proton signal unique to the parent molecule.[19][20] It is also highly effective for confirming the quantitative conversion of end-groups during the synthesis of the PEG-Amine reagent itself.[21] When performing quantitative analysis, it is crucial to account for potential complications from ¹³C-¹H coupling, which can split the main PEG signal and affect integration accuracy if ignored.[22][23]
Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, qualitative technique used to confirm the successful incorporation of the PEG chain into the conjugate. The spectrum of the conjugate should display the characteristic and intense C-O-C ether stretching band of the PEG backbone, which typically appears around 1100 cm⁻¹.[24][25] While not a quantitative method for determining the degree of PEGylation, it provides excellent confirmation of the presence of PEG in the final product.[25]
Summary of Analytical Techniques
The selection of analytical methods depends on the specific information required. The following table summarizes the key quantitative outputs of each technique.
| Technique | Primary Quantitative Output | Key Advantages | Limitations |
| MALDI-TOF MS | Molecular Weight, Degree of PEGylation, Heterogeneity | High mass accuracy, robust, good for complex mixtures.[3] | Can be semi-quantitative for distribution; requires calibration. |
| LC-MS | Molecular Weight of separated species, Impurity Profiling | Combines separation and mass analysis; high sensitivity.[8] | Complex spectra may require special techniques (e.g., post-column addition).[10] |
| SEC-MALS | Absolute Molar Mass, Degree of PEGylation, Aggregation levels | Does not rely on column calibration standards; highly accurate for MW.[14] | Requires specialized MALS and dRI detectors. |
| RP-HPLC | Purity (%), Relative Quantification of Species | High resolving power for different PEGylated forms; established method. | Retention time can be non-intuitive; may require method development. |
| ¹H NMR | Degree of PEGylation (quantitative) | Highly quantitative; provides detailed structural information.[19] | Lower sensitivity than MS; requires pure sample; signal overlap can be an issue. |
| FTIR | Confirmation of PEG presence (Qualitative) | Fast, simple, non-destructive. | Not quantitative for degree of PEGylation; provides limited structural detail.[25] |
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. covalx.com [covalx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. wyatt.com [wyatt.com]
- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. wyatt.com [wyatt.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG9-Amine conjugation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize m-PEG9-Amine conjugation reactions, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an this compound conjugation reaction?
A1: The most common conjugation reaction involving this compound utilizes its terminal primary amine (-NH2) to form a stable covalent bond with a target molecule. Typically, this involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated molecule. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[1][2][3] The hydrophilic 9-unit polyethylene glycol (PEG) chain increases the solubility of the resulting conjugate in aqueous media.[4][5]
Q2: What are the optimal pH conditions for conjugating this compound to an NHS ester?
A2: The optimal pH for the reaction between an amine and an NHS ester is in the range of 7.2 to 8.5.[1][6] A pH of 8.3-8.5 is often recommended as the ideal balance between reaction rate and the stability of the NHS ester.[2][7][8] It is critical that the primary amine of the this compound is in its unprotonated form (-NH2) to be an effective nucleophile.[7] However, as the pH increases, the rate of hydrolysis of the NHS ester also increases, which is a competing reaction that reduces conjugation efficiency.[1][2][9]
Q3: Which buffers should I use for my conjugation reaction?
A3: Buffer selection is critical. Amine-free and carboxylate-free buffers should be used. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[1][7] Buffers containing primary amines, such as Tris or glycine, are not compatible as they will compete with the this compound for reaction with the NHS ester, significantly lowering the yield.[1][10]
Q4: How should I store and handle my this compound and NHS-ester reagents?
A4: this compound should be stored at -20°C in a desiccated environment.[4][5][11] NHS ester reagents are highly susceptible to hydrolysis. They must be stored desiccated, and it is recommended to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[12][13] Repeated opening and closing of the reagent bottle can introduce moisture and lead to degradation.[12][13]
Troubleshooting Guide for Low Conjugation Yield
Low yield is a common issue in PEGylation reactions. This guide will help you identify and resolve the potential causes.
Problem: Very low or no conjugate formation.
| Potential Cause | Recommended Action |
| Incorrect Buffer | Ensure you are not using a buffer that contains primary amines (e.g., Tris, glycine). Switch to a recommended buffer like PBS, HEPES, or Borate at the appropriate pH.[1][10] |
| Inactive NHS Ester Reagent | The NHS ester may have hydrolyzed due to improper storage or handling. You can test the reactivity of your NHS ester stock.[12][13] If inactive, use a fresh vial of the reagent. |
| Degraded this compound | Although more stable than NHS esters, ensure the this compound has been stored correctly at -20°C.[4][5] |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer. If the pH is below 7, the amine will be protonated and non-reactive. Adjust the pH to the optimal range of 7.2-8.5.[2][7] |
Problem: Lower than expected yield.
| Potential Cause | Recommended Action |
| NHS Ester Hydrolysis | This is a major competing reaction. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1] To minimize hydrolysis, consider lowering the pH slightly (e.g., to 7.2-7.5), decreasing the reaction time, or performing the reaction at 4°C.[1] If your NHS ester is not water-soluble and dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent is low (typically 0.5-10%) in the aqueous reaction mixture.[1] |
| Suboptimal Molar Ratio | An insufficient amount of this compound may limit the reaction. Increase the molar excess of this compound to the NHS-activated molecule. A 10 to 50-fold molar excess is a common starting point.[14] |
| Steric Hindrance | The conjugation site on your target molecule may be sterically hindered, slowing down the reaction. Try increasing the reaction time or temperature (e.g., to room temperature if performed at 4°C).[15] |
| Formation of Multiple PEGylated Species | PEGylation can result in a mixture of mono-, di-, and higher PEGylated products, which can make the yield of the desired mono-PEGylated product appear low.[16] This requires optimization of the PEG-to-protein ratio and reaction time.[17] |
| Protein Concentration | Low concentrations of the target molecule can favor hydrolysis over the desired conjugation reaction. If possible, increase the concentration of your reactants.[1] |
Experimental Protocols
Protocol 1: General One-Step Conjugation of this compound to an NHS-Ester Activated Molecule
-
Reagent Preparation :
-
Equilibrate the NHS-ester activated molecule and this compound to room temperature before opening.
-
Dissolve the NHS-ester activated molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound in the same buffer.
-
-
Conjugation Reaction :
-
Quenching (Optional) :
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
-
Purification :
-
Remove excess this compound and reaction byproducts using size exclusion chromatography (SEC) or dialysis.[14]
-
Protocol 2: Two-Step Conjugation via EDC/NHS Activation of a Carboxylic Acid
This protocol is used when your target molecule has a carboxyl group (-COOH) that needs to be activated before conjugation with this compound.
-
Activation Step :
-
Dissolve your carboxylated molecule in a non-amine, non-carboxylate buffer such as 0.1 M MES, pH 4.7-6.0.[7][10]
-
Add EDC and Sulfo-NHS (or NHS) to the solution. A common molar ratio is 1:2:2 (Carboxylated molecule:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]
-
-
Conjugation Step :
-
Immediately proceed to the conjugation step. It is recommended to remove excess EDC and NHS via dialysis or desalting column to prevent side reactions.[7]
-
If excess reagents are not removed, raise the pH of the reaction mixture to 7.2-8.0 by adding a concentrated, amine-free buffer (e.g., Phosphate Buffer).[7][10]
-
Add the this compound to the activated molecule solution.
-
Incubate for 2 hours at room temperature.[10]
-
-
Quenching and Purification :
-
Quench the reaction with an amine-containing buffer (e.g., Tris).[10]
-
Purify the conjugate as described in Protocol 1.
-
Visual Guides
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound conjugations.
Reaction Pathway: Amine-NHS Ester Conjugation vs. Hydrolysis
Caption: Competing reactions in this compound and NHS ester coupling.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. precisepeg.com [precisepeg.com]
- 3. glenresearch.com [glenresearch.com]
- 4. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NHS-эфиры в категории Реакционноспособные группы [ru.lumiprobe.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. labsolu.ca [labsolu.ca]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NHS-PEG-NHS [nanocs.net]
- 15. benchchem.com [benchchem.com]
- 16. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 17. biopharminternational.com [biopharminternational.com]
Optimizing m-PEG9-Amine Labeling: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for m-PEG9-Amine labeling of biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound labeling?
A1: this compound contains a primary amine group that reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, on the molecule you wish to label.[1][2][3] This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, linking the PEG molecule to your target.[4] The primary targets for this reaction on proteins are the N-terminus of the polypeptide chain and the side chain of lysine residues.[4]
Q2: What is the optimal pH for this compound labeling reactions?
A2: The optimal pH for labeling with NHS esters is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[5] A pH range of 7.2 to 8.5 is generally recommended, with many protocols suggesting an optimal pH of 8.3-8.5.[1][2][3][4] At a lower pH, the amine group is protonated (-NH3+) and not sufficiently nucleophilic, leading to a slower reaction.[4][5] At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation.[1][2][5]
Q3: What are suitable buffers for this reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[6][7][8] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[1][4][5][6]
Q4: How should I dissolve the this compound and the NHS-ester-activated molecule?
A4: If your NHS-ester-activated molecule is not readily soluble in aqueous buffers, it can first be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][3] This stock solution is then added to the aqueous reaction buffer containing your protein or other target molecule.[1][2] It is important to use amine-free DMF, as any contaminating dimethylamine can react with the NHS ester.[2]
Q5: What are typical reaction times and temperatures?
A5: Reaction times can vary depending on the specific reactants and their concentrations. Common protocols suggest incubating the reaction for 1 to 4 hours at room temperature or overnight on ice.[1][2][3]
Q6: How can I stop or "quench" the labeling reaction?
A6: To stop the reaction, you can add a small molecule containing a primary amine.[8] Common quenching agents include Tris, glycine, or hydroxylamine.[5][6][9] These molecules will react with any remaining unreacted NHS esters.
Q7: Can NHS esters react with other amino acids besides lysine?
A7: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains, such as serine and threonine, can occur.[4] These side reactions are generally slower than the reaction with primary amines.[4] To minimize these side reactions, you can adjust the reaction pH towards the lower end of the optimal range (e.g., pH 7.5).[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed NHS Ester: The NHS ester on your target molecule may have been hydrolyzed by moisture. | Allow the NHS ester reagent to warm to room temperature before opening to prevent condensation.[4][7] Prepare the NHS ester solution immediately before use.[7] |
| Incorrect pH: The reaction buffer pH is too low, leading to protonation of the amine.[4] | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5.[4] | |
| Amine-Containing Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the labeling reaction.[6][7][8] | Perform a buffer exchange into a non-amine buffer like PBS, HEPES, or bicarbonate.[4] | |
| Low Reactant Concentration: The concentration of your protein or this compound is too low. | Increase the concentration of your reactants. A protein concentration of 1-10 mg/mL is often recommended.[2][4] | |
| Poor Reproducibility | pH Drift: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions.[4] | Use a more concentrated buffer to maintain a stable pH throughout the reaction.[1][2][3] |
| Inconsistent Reaction Times/Temperatures: Variations in incubation time and temperature can affect the outcome.[4] | Standardize your reaction time and temperature for all experiments. | |
| Protein Precipitation | Excessive Labeling: Over-labeling of the protein can alter its charge and structure, leading to precipitation. | Optimize the molar ratio of the NHS-ester-activated molecule to your protein. Start with a lower molar excess and titrate up.[5] |
| Solvent Issues: The organic solvent used to dissolve the NHS ester may be causing the protein to precipitate. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for NHS-Ester Amine Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[1][2][3] |
| Temperature | Room Temperature or 4°C | Reaction is slower at 4°C. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Longer incubation may be needed for less concentrated samples.[1][3] |
| Molar Excess of NHS Ester | 5x - 20x | This is a starting point and should be optimized for your specific protein.[7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[8] |
| 8.6 | 4°C | 10 minutes[8] |
Experimental Protocols
General Protocol for this compound Labeling of a Protein
This protocol provides a general guideline for labeling a protein with an NHS-ester-activated molecule, which will then be conjugated with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
NHS-ester-activated labeling reagent
-
This compound
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[5]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Labeling Reaction:
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Add the this compound solution to the reaction mixture containing the NHS-ester-labeled protein. The molar ratio of this compound to the labeled protein will need to be optimized.
-
Incubate under the same conditions as the initial labeling reaction.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are quenched.
-
-
Purification:
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG9-Amine
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation when using m-PEG9-Amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reaction mechanism in protein PEGylation?
This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group and a chain of nine ethylene glycol units.[1] The primary amine group is a nucleophile and can be covalently attached to a protein through several common bioconjugation strategies. Unlike PEG-NHS esters which react directly with amines on the protein, this compound is used to target other residues, primarily:
-
Carboxylic Acids (Aspartic Acid, Glutamic Acid, C-Terminus): The carboxyl groups on the protein are first activated using carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). The activated carboxyl group then readily reacts with the primary amine of this compound to form a stable amide bond.
-
Aldehydes/Ketones: If the protein is a glycoprotein, its carbohydrate moieties can be oxidized with sodium periodate to generate reactive aldehyde groups. Alternatively, aldehydes can be introduced at the N-terminus.[2] The this compound then reacts with the aldehyde via reductive amination, forming a stable secondary amine linkage in the presence of a reducing agent like sodium cyanoborohydride.[2]
Q2: What are the main causes of protein aggregation when using this compound?
Protein aggregation during PEGylation is a common challenge that can arise from multiple factors that disrupt protein stability.[3][4]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for maintaining the protein's native conformation.[5] Deviations from the optimal range can expose hydrophobic regions, leading to aggregation.[6][7]
-
High Concentrations: High concentrations of the protein or PEG reagent increase the probability of intermolecular interactions, which can promote aggregation.[5][7]
-
Conformational Changes: The covalent attachment of the PEG chain can alter the protein's three-dimensional structure.[7] This may disrupt the delicate balance of forces maintaining stability, leading to partial unfolding and subsequent aggregation.
-
Changes in Surface Charge: Modifying charged residues like aspartic or glutamic acid neutralizes their negative charge, altering the protein's isoelectric point (pI) and surface charge distribution. This can reduce electrostatic repulsion between protein molecules, making them more prone to aggregate.[8]
-
PEG-Protein Interactions: While PEG is generally hydrophilic and protein-stabilizing, interactions between the polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[5][6]
Q3: How can I optimize my reaction conditions to minimize aggregation?
Systematic optimization of reaction parameters is the most effective strategy to prevent aggregation. A screening experiment is highly recommended to identify the ideal conditions for your specific protein.
-
pH Control: The reaction pH is a critical factor influencing both the reaction rate and protein stability.[9] For EDC/NHS chemistry targeting carboxyl groups, a pH range of 6.0-7.5 is typical. For reductive amination, a pH of around 6.0-7.0 is often optimal to facilitate imine formation without significantly protonating the PEG-amine.[10] It is crucial to perform the reaction at a pH where your protein is known to be stable.
-
Molar Ratio (PEG:Protein): A high molar excess of the PEG reagent can lead to aggregation.[7] It is essential to titrate the molar ratio to find the optimal balance between PEGylation efficiency and protein stability.[9] Ratios from 1:1 to 20:1 (PEG:Protein) are common starting points for optimization.[5]
-
Protein Concentration: Performing the reaction at a lower protein concentration (e.g., < 5 mg/mL) can significantly reduce the likelihood of intermolecular interactions that cause aggregation.[7][11]
-
Temperature: Lowering the reaction temperature to 4°C can slow down the reaction rate and also reduce the rate of protein unfolding and aggregation.[5][7] This often requires a longer incubation time.
Q4: What role do stabilizing excipients play, and which ones should I consider?
If optimizing reaction conditions is not sufficient to prevent aggregation, adding stabilizing excipients to the reaction buffer can be highly effective.[5] These molecules help maintain the protein's native structure and solubility.
-
Sugars and Polyols: Sucrose, trehalose, and glycerol are common protein stabilizers that work through preferential exclusion, promoting a more compact and stable protein state.[5][7]
-
Amino Acids: Arginine and glycine are known aggregation suppressors.[5] Arginine is particularly effective at preventing non-specific protein-protein interactions.[7]
-
Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 can prevent surface-induced aggregation and adsorption to reaction vessels.[5]
Q5: My protein is still aggregating. What advanced troubleshooting steps can I take?
If aggregation persists, consider the following strategies:
-
Controlled Reagent Addition: Instead of adding the activated PEG reagent all at once, add it in smaller aliquots over time (stepwise addition).[5] This avoids localized high concentrations of the reagent that can trigger immediate precipitation.
-
Alternative Chemistries: If targeting carboxyl groups is causing instability, investigate other potential PEGylation sites on your protein. Site-directed mutagenesis can be used to introduce a cysteine residue at a surface-exposed site that is not critical for activity, allowing for more specific thiol-reactive PEGylation.[12]
-
Purification Strategy: Ensure that the post-reaction purification method (e.g., size exclusion chromatography, ion-exchange chromatography) is optimized to efficiently separate the desired PEG-protein conjugate from aggregates and unreacted components.
Q6: How can I detect and quantify protein aggregation during my experiment?
Several analytical techniques are essential for monitoring the PEGylation process and quantifying aggregation.
-
Size Exclusion Chromatography (SEC): SEC is a powerful tool that separates molecules based on hydrodynamic size.[5] It can resolve monomers, dimers, and higher-order soluble aggregates, allowing for quantification of the aggregated species.[11][13]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates. It is an excellent tool for monitoring the onset of aggregation in real-time.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can visualize the results of a PEGylation reaction.[6] The attachment of PEG chains causes a shift in the protein's apparent molecular weight, and the presence of high molecular weight bands can indicate aggregation.
-
Turbidity Measurement: A simple method to monitor aggregation is to measure the absorbance of the solution at a wavelength where proteins do not typically absorb, such as 340 nm or 600 nm.[11] An increase in absorbance indicates the formation of insoluble aggregates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High aggregation or precipitation immediately after adding PEG reagent. | 1. Suboptimal Buffer pH: The pH is outside the protein's stability range.[7] 2. High Local Reagent Concentration: Adding the reagent too quickly creates localized areas of high concentration.[8] 3. High Protein Concentration: Protein molecules are too close, promoting intermolecular interactions.[5][7] | 1. Verify Buffer pH: Ensure the pH is within the optimal range for both protein stability and the reaction (e.g., pH 6.0-7.5).[7] 2. Control Reagent Addition: Add the PEG reagent dropwise or in small aliquots while gently mixing.[5] 3. Reduce Protein Concentration: Perform a trial reaction at a lower concentration (e.g., 1-2 mg/mL).[7] |
| Aggregation increases during the incubation period. | 1. Reaction Temperature is Too High: Elevated temperatures can induce protein unfolding and aggregation over time.[7] 2. Conformational Instability: The covalent modification is slowly causing the protein to lose its native structure.[7] 3. High Molar Excess of PEG: Too much PEG reagent is driving aggregation.[9] | 1. Lower Reaction Temperature: Conduct the reaction at 4°C for a longer duration (e.g., overnight).[5][7] 2. Add Stabilizing Excipients: Include stabilizers like arginine (50 mM), sucrose (5% w/v), or glycerol (10% v/v) in the reaction buffer.[5] 3. Optimize Molar Ratio: Perform a titration to find the lowest PEG:protein molar ratio that gives acceptable conjugation efficiency.[5] |
| Product appears aggregated after purification or during storage. | 1. Suboptimal Formulation Buffer: The final storage buffer lacks components needed for long-term stability. 2. Concentration-Dependent Aggregation: The purified conjugate is not stable at the final concentration.[11] 3. Residual Impurities: Incomplete removal of cross-linkers or other reagents may cause instability. | 1. Screen Formulation Buffers: Test different pH values and add stabilizing excipients (e.g., polysorbate 20, sucrose) to the final buffer.[5] 2. Determine Concentration Limit: Assess the stability of the purified conjugate at various concentrations. 3. Improve Purification: Use a high-resolution purification method like SEC to ensure all aggregates and reactants are removed. |
Quantitative Data Summary
Table 1: Key Reaction Parameters to Optimize for this compound PEGylation
| Parameter | Typical Range | Rationale |
| pH | 6.0 - 8.0 | Balances reaction efficiency with protein stability. Must be optimized for the specific protein and conjugation chemistry.[9] |
| Temperature | 4°C - 25°C (RT) | Lower temperatures slow the reaction but often reduce aggregation.[5] |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations decrease intermolecular interactions that lead to aggregation.[5][11] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Titration is critical to maximize conjugation while minimizing aggregation.[5][9] |
| Incubation Time | 2 hours - Overnight | Dependent on other parameters; longer times may be needed at lower temperatures or pH.[5] |
Table 2: Common Stabilizing Excipients and Their Recommended Concentrations
| Excipient | Recommended Concentration | Mechanism of Action |
| L-Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[5] |
| Sucrose / Trehalose | 5 - 10% (w/v) | Acts via preferential exclusion, increasing protein thermodynamic stability.[5] |
| Glycerol | 5 - 20% (v/v) | Stabilizes protein structure and increases solvent viscosity.[8] |
| Polysorbate 20 (Tween-20) | 0.01 - 0.05% (v/v) | Reduces surface tension and prevents adsorption to surfaces.[5] |
Table 3: Analytical Techniques for Monitoring Aggregation
| Technique | Information Provided | Key Advantage |
| Size Exclusion Chromatography (SEC) | Quantitative data on monomers, dimers, and soluble aggregates.[5] | Provides high-resolution separation and quantification of different species.[13] |
| Dynamic Light Scattering (DLS) | Mean particle size and size distribution; detects early-stage aggregation. | Highly sensitive to the formation of large aggregates. |
| SDS-PAGE | Visualizes shift in MW post-PEGylation and detects high MW species.[6] | Simple, widely available method for qualitative assessment. |
| UV-Vis Spectroscopy (Turbidity) | Measures the amount of insoluble aggregates (light scattering).[11] | Quick and easy method for monitoring precipitation. |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Reaction Conditions
Objective: To systematically evaluate the impact of pH, PEG:protein molar ratio, and protein concentration on PEGylation efficiency and aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein Stock: Prepare a concentrated stock of your protein (e.g., 10 mg/mL) in a suitable, amine-free buffer (e.g., MES or HEPES). Dialyze extensively to ensure buffer exchange.
-
This compound Stock: Prepare a stock solution (e.g., 100 mM) in the same buffer.
-
EDC/NHS Stocks (if targeting carboxyls): Prepare fresh 500 mM stocks of EDC and NHS in anhydrous DMSO or water.
-
Buffer Series: Prepare a series of reaction buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5).
-
-
Set up Screening Matrix:
-
Use a 96-well plate or microcentrifuge tubes to set up a matrix of small-scale reactions (e.g., 50 µL final volume).
-
Vary one parameter at a time while keeping others constant.
-
Example Matrix (Varying pH and Molar Ratio):
-
Rows (pH): pH 6.0, pH 6.5, pH 7.0, pH 7.5
-
Columns (Molar Ratio PEG:Protein): 1:1, 5:1, 10:1, 20:1
-
Keep protein concentration constant (e.g., 2 mg/mL).
-
-
-
Reaction Incubation:
-
For carboxyl-PEGylation, first add EDC and NHS to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Add the corresponding volume of this compound stock solution to each reaction well.
-
Incubate the plate at a constant temperature (e.g., room temperature for 2 hours or 4°C overnight) with gentle mixing.
-
-
Quench Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any remaining activated esters.
-
-
Analysis:
-
Aggregation Analysis: Analyze each sample immediately using DLS or by measuring turbidity (A340).
-
PEGylation Efficiency and Aggregation Analysis: Analyze each sample by SEC to determine the percentage of monomer, aggregate, and unreacted protein.[5][13] Analyze by SDS-PAGE to visualize the degree of PEGylation.[6]
-
-
Identify Optimal Conditions:
-
Select the condition(s) that provide the highest yield of the desired PEG-protein conjugate with the lowest level of aggregation.
-
Visualizations
References
- 1. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bmmj.org [bmmj.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. chromatographyonline.com [chromatographyonline.com]
improving the stability of m-PEG9-Amine bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of m-PEG9-Amine bioconjugates. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient use of these reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound bioconjugates?
A1: The two primary degradation pathways are hydrolysis of the amide bond and oxidative degradation of the polyethylene glycol (PEG) chain.
-
Amide Bond Hydrolysis: The amide bond linking the this compound to the target molecule can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. However, amide bonds are generally very stable under physiological conditions. At a neutral pH of 7, the half-life of a peptide bond can be hundreds of years, suggesting high stability.[1]
-
Oxidative Degradation of the PEG Chain: The polyether backbone of the PEG chain is susceptible to oxidation, which can be initiated by reactive oxygen species or catalyzed by transition metal ions.[2][3] This can lead to chain scission and the formation of impurities such as formaldehyde and acetaldehyde, which can potentially react with your biomolecule.
Q2: What are the optimal storage conditions for this compound and its bioconjugates?
A2: Proper storage is critical for maintaining the stability of both the this compound reagent and the final bioconjugate.
-
This compound Reagent: It is recommended to store the lyophilized powder at -20°C in a desiccated, dark environment.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
This compound Bioconjugates: For short-term storage (days to weeks), 4°C is often sufficient. For long-term storage, it is recommended to aliquot the bioconjugate and store it at -80°C.[6][7] Avoid repeated freeze-thaw cycles as this can lead to aggregation and degradation.[6][7] The addition of cryoprotectants like glycerol (at 25-50%) can help to mitigate the effects of freezing.[8]
Q3: Which buffers should I use for conjugation and storage?
A3: The choice of buffer is crucial for both the conjugation reaction and the long-term stability of the bioconjugate.
-
Conjugation: Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.2-8.0 for reactions involving NHS esters.[9] Buffers containing primary amines, like Tris, will compete with the target molecule for the activated PEG, leading to low conjugation efficiency.[9]
-
Storage: A buffer with a pH between 6.0 and 7.5 is generally recommended for the storage of protein bioconjugates to minimize hydrolysis. The optimal buffer will be protein-specific, but a common choice is a phosphate-based buffer.
Q4: How does pH affect the stability of the amide bond in my bioconjugate?
A4: The rate of amide bond hydrolysis is pH-dependent. While amide bonds are remarkably stable at neutral pH, the rate of hydrolysis increases under both acidic and basic conditions.[1][10] For most applications, maintaining a pH between 6.0 and 7.5 will ensure the long-term stability of the amide linkage.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Low yield is a common issue in bioconjugation reactions. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction pH is within the optimal range for the chosen chemistry (e.g., pH 7.2-8.0 for NHS ester chemistry). Use a calibrated pH meter to verify. |
| Presence of Competing Amines | Avoid using buffers containing primary amines (e.g., Tris). Use buffers like PBS, HEPES, or borate. |
| Hydrolysis of Activated PEG | Prepare solutions of activated PEG (e.g., m-PEG-NHS ester) immediately before use. Ensure all glassware and solvents are dry. |
| Inefficient Activation | If activating a carboxyl group on your molecule, ensure the activating agents (e.g., EDC/NHS) are fresh and used in the correct stoichiometry. |
| Steric Hindrance | The conjugation site on your biomolecule may be sterically hindered. Consider using a longer PEG linker or a different conjugation strategy. |
| Incorrect Stoichiometry | Optimize the molar ratio of the this compound to your target molecule. A 5- to 20-fold molar excess of the PEG reagent is a common starting point. |
Issue 2: Aggregation of the Bioconjugate
Aggregation can occur during the conjugation reaction or during storage. Here are some strategies to mitigate this issue.
| Potential Cause | Troubleshooting Steps |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration.[11] |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of the reaction and storage buffers.[11] |
| Intermolecular Cross-linking | If using a bifunctional PEG reagent, this can lead to cross-linking. Ensure you are using a monofunctional this compound. |
| Exposure to Stress | Avoid excessive agitation, high temperatures, and repeated freeze-thaw cycles. |
| Addition of Stabilizers | Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine), or non-ionic surfactants (e.g., Polysorbate 20) in the reaction or storage buffer.[11] |
Quantitative Data Summary
| Linkage Type | pH | Temperature (°C) | Half-life | Reference |
| Amide | 7 | 25 | ~267 years | [1] |
| Amide | 5-9 | 25 | Dominated by water hydrolysis, very slow | [1] |
| Ester | 7.5 | 25 | ~1800 hours | [12] |
| Ester | 8.5 | 50 | ~30 hours | [12] |
Experimental Protocols
Protocol 1: Stability Analysis of this compound Bioconjugates by SEC-HPLC
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a powerful technique to monitor the stability of your bioconjugate by detecting aggregation and degradation over time.
Materials:
-
This compound bioconjugate sample
-
Mobile Phase: 150 mM Sodium Phosphate, 300 mM NaCl, pH 6.2[13] (or other suitable buffer)
-
SEC-HPLC column (e.g., Agilent AdvanceBio SEC 300Å, or similar)[14]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare your bioconjugate at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm
-
Mobile Phase: 150 mM Sodium Phosphate, 300 mM NaCl, pH 6.2
-
Flow Rate: 1.0 mL/min[15]
-
Column Temperature: 25°C
-
Detection: UV at 280 nm (for proteins) or 214 nm
-
Injection Volume: 20 µL
-
-
Stability Study:
-
Incubate aliquots of your bioconjugate under different stress conditions (e.g., varying pH, temperature).
-
At specified time points, inject the samples onto the SEC-HPLC system.
-
Monitor for the appearance of high molecular weight species (aggregates) or low molecular weight fragments (degradation products).
-
Quantify the percentage of the main peak, aggregates, and fragments over time to assess stability.
-
Protocol 2: Characterization of this compound Bioconjugates by Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the identity and purity of your bioconjugate.
Materials:
-
This compound bioconjugate sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reverse-phase C4 column for desalting and separation
Procedure:
-
Sample Preparation:
-
Dilute the bioconjugate sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer for LC-MS analysis (e.g., water with 0.1% formic acid).
-
If necessary, perform a buffer exchange using a desalting column to remove non-volatile salts.
-
-
LC-MS Method (Intact Mass Analysis):
-
Column: C4 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute the bioconjugate (e.g., 5-95% B over 15 minutes)
-
Flow Rate: 0.3-0.5 mL/min
-
MS Analysis:
-
Acquire data in positive ion mode.
-
Perform deconvolution of the resulting mass spectrum to obtain the zero-charge mass of the bioconjugate.
-
Confirm the successful conjugation by observing the expected mass shift corresponding to the addition of the this compound moiety.
-
-
-
Peptide Mapping (for localization of PEGylation site):
-
Reduce and alkylate the bioconjugate.
-
Digest the bioconjugate with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the PEGylated peptide by its unique mass and fragmentation pattern.
-
Diagrams
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. neb.com [neb.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. uregina.ca [uregina.ca]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. blob.phenomenex.com [blob.phenomenex.com]
Technical Support Center: Purification of m-PEG9-Amine Labeled Molecules
Welcome to the technical support center for the purification of m-PEG9-Amine labeled molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of biomolecules conjugated with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound labeled molecules.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal reaction conditions (pH, temperature, time). | Ensure the reaction buffer pH is between 7 and 9 for efficient reaction of the amine group with its target (e.g., NHS ester). Optimize reaction time and temperature based on the specific biomolecule. |
| Competing amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or borate buffer. | |
| Inactive this compound reagent. | Use fresh or properly stored this compound. Avoid repeated freeze-thaw cycles. | |
| Presence of Unreacted this compound | Inefficient purification method. | Utilize size-based purification methods like Size Exclusion Chromatography (SEC) or dialysis with an appropriate molecular weight cut-off (MWCO) membrane.[1][][3] |
| For larger biomolecules, ultrafiltration/diafiltration can be effective.[1][3] | ||
| Presence of Unlabeled Biomolecule | Incomplete reaction or insufficient this compound. | Increase the molar excess of this compound in the labeling reaction. Optimize reaction conditions to drive the reaction to completion. |
| Ineffective separation of labeled and unlabeled species. | Employ chromatography techniques that separate based on charge or hydrophobicity changes upon PEGylation, such as Ion Exchange Chromatography (IEX) or Reversed-Phase HPLC (RP-HPLC).[][4][5][6][7] | |
| Multiple PEGylated Species (di-, tri-, etc.) | Multiple reactive sites on the biomolecule. | To achieve mono-PEGylation, consider using a lower molar excess of this compound or exploring site-specific PEGylation strategies if possible.[8][9] |
| Purification method lacks resolution. | High-resolution techniques like IEX or RP-HPLC can often separate different PEGylated forms.[4][5][7] | |
| Broad Peaks in HPLC Analysis | Polydispersity of the PEG chain. | While this compound is a discrete PEG, broader peaks can still occur. This is a known characteristic of PEGylated molecules in RP-HPLC.[10] |
| Aggregation of the labeled molecule. | Optimize buffer conditions (pH, ionic strength) and consider reducing the sample concentration. | |
| Low Recovery of Labeled Molecule | Adsorption to chromatography columns or membranes. | For SEC, ensure the mobile phase is optimized for your product's stability. For IEX and HIC, adjust buffer conditions to minimize non-specific binding. |
| Aggregation and precipitation. | Perform purification steps at low temperatures (e.g., 4°C) and screen for optimal buffer conditions to maintain solubility and stability.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted this compound after the labeling reaction?
A1: The most effective methods for removing smaller, unreacted PEG reagents like this compound are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger, PEGylated biomolecule will elute before the smaller, unreacted this compound.[][11]
-
Dialysis: Using a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO) that is significantly larger than the this compound (MW: 427.54 g/mol ) but smaller than your labeled molecule will allow the unreacted PEG to diffuse out.[12]
-
Ultrafiltration/Diafiltration: This pressure-driven membrane filtration process is also effective for separating molecules based on size.[1][3]
Q2: How can I separate the mono-PEGylated product from unlabeled and multi-PEGylated species?
A2: This is a common challenge due to the heterogeneity of the reaction mixture.[] The following chromatography techniques are recommended:
-
Ion Exchange Chromatography (IEX): The attachment of the neutral this compound can shield charged residues on your biomolecule, altering its overall charge. This change in charge can be exploited to separate labeled from unlabeled molecules, and often different degrees of PEGylation (mono-, di-, etc.).[][5][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): PEGylation can alter the hydrophobicity of a molecule, which can be used for separation on an RP-HPLC column. This technique can often resolve positional isomers as well.[6][13]
-
Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates molecules based on hydrophobicity, but under less denaturing conditions, which can be beneficial for maintaining the protein's native structure.[][4]
Q3: What analytical techniques can I use to assess the purity of my this compound labeled molecule?
A3: A combination of techniques is often necessary for a comprehensive assessment of purity:
-
SDS-PAGE: For PEGylated proteins, SDS-PAGE will show a shift in the apparent molecular weight. The PEGylated protein will migrate slower than the unlabeled protein. This can give a qualitative indication of the extent of PEGylation.[14]
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC, IEX, and RP-HPLC can be used to quantify the percentage of labeled versus unlabeled molecules and resolve different PEGylated species.[6][15][16]
-
Mass Spectrometry (MS): MS is a powerful tool to confirm the covalent attachment of the this compound and to determine the degree of PEGylation by measuring the mass increase of the biomolecule.[17][18]
Q4: My this compound labeled protein shows a broad band on SDS-PAGE. Is this normal?
A4: Yes, this is a common observation. The PEG moiety is hydrated and has a large hydrodynamic radius, which can lead to a diffuse and broad band on an SDS-PAGE gel. The apparent molecular weight on the gel will also be significantly higher than the calculated molecular weight.[14]
Experimental Protocols
Protocol 1: General Purification of an this compound Labeled Protein using Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted this compound from a labeled protein.
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 75 or Superdex 200, depending on the size of your protein) with at least two column volumes of your desired buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: After the labeling reaction, centrifuge the sample to remove any precipitated material.
-
Sample Injection: Inject the supernatant onto the equilibrated SEC column. The injection volume should ideally be less than 2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the sample elutes. The PEGylated protein, being larger, will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.
Protocol 2: Analysis of this compound Labeled Oligonucleotides by RP-HPLC
This protocol provides a general method for analyzing the purity of a PEGylated oligonucleotide and separating it from the unlabeled species.
-
Column and Solvents:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Column Equilibration: Equilibrate the column with your initial gradient conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute a small aliquot of the labeling reaction mixture in Mobile Phase A.
-
Injection and Gradient: Inject the sample and run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The increased hydrophobicity of the PEGylated oligonucleotide will cause it to elute later than the unlabeled oligonucleotide.[19]
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Analysis: Integrate the peaks corresponding to the unlabeled and PEGylated oligonucleotide to determine the purity and conversion of the reaction.
Visualizations
Caption: General workflow for labeling and purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. enovatia.com [enovatia.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
common problems and solutions in amine-reactive PEGylation
Welcome to the technical support center for amine-reactive PEGylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common amine-reactive PEGylation chemistries?
A1: The most prevalent amine-reactive PEGylation chemistry involves the use of N-hydroxysuccinimide (NHS) esters of PEG carboxylic acids (PEG-NHS).[1][2] These reagents react with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form stable amide bonds.[3][4][5][6] The reaction is typically carried out in a neutral to slightly basic buffer (pH 7-9).[1][2][3][6]
Q2: Why is my PEGylation efficiency low?
A2: Low PEGylation efficiency can stem from several factors:
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. Amine groups need to be deprotonated to be reactive, so a pH range of 7-9 is generally recommended.[1][3][6]
-
Hydrolysis of the PEG Reagent: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[3][4][6] It is crucial to use fresh reagents and anhydrous solvents for dissolving the PEG-NHS ester.[3][4]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the PEG reagent, leading to lower efficiency.[3][4][6][7]
-
Steric Hindrance: The accessibility of amine groups on the protein surface can be limited, preventing the PEG reagent from reaching the reaction site.[8]
-
Inaccurate Molar Ratio: An insufficient molar excess of the PEG reagent over the protein can result in incomplete PEGylation.[4]
Q3: What is causing my protein to aggregate during PEGylation?
A3: Protein aggregation during PEGylation is a common issue that can be caused by:
-
Intermolecular Cross-linking: If a bifunctional PEG reagent is used, it can link multiple protein molecules together, leading to aggregation.[9]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[9][10]
-
Suboptimal Buffer Conditions: pH and ionic strength can affect protein stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[9]
-
Reaction Rate: A rapid reaction rate can sometimes favor intermolecular cross-linking over intramolecular modification.[9]
Q4: How can I control the number of PEGs attached to my protein?
A4: The degree of PEGylation can be controlled by optimizing several reaction parameters:
-
PEG:Protein Molar Ratio: Increasing the molar excess of the PEG reagent will generally result in a higher degree of PEGylation.[4][9]
-
Protein Concentration: More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same level of modification as concentrated solutions.[4][6]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to more extensive PEGylation, although this also increases the risk of side reactions and protein degradation.[3][5][6]
-
pH: The reaction pH influences the reactivity of the amine groups. Fine-tuning the pH can help control the extent of modification.
Q5: How should I store and handle my amine-reactive PEG reagents?
A5: Proper storage and handling are critical for maintaining the reactivity of amine-reactive PEG reagents, particularly NHS esters:
-
Storage: Store reagents at -20°C with a desiccant to protect them from moisture.[3][4][6]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3][4][6]
-
Preparation: Dissolve the PEG reagent immediately before use. Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[3][4][6] Discard any unused reconstituted reagent.[3][4]
Troubleshooting Guides
Problem 1: Low or No PEGylation
| Potential Cause | Recommended Solution |
| Inactive PEG Reagent | The NHS ester has hydrolyzed due to moisture.[3][4][6][7] |
| Solution: Use a fresh vial of the PEG reagent. Ensure proper storage at -20°C with a desiccant and allow the vial to warm to room temperature before opening to prevent condensation.[3][4][6] | |
| Interfering Buffer Components | The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the PEG reagent.[3][4][6][7] |
| Solution: Exchange the protein into an amine-free buffer such as phosphate-buffered saline (PBS) before PEGylation.[3][4] | |
| Suboptimal pH | The pH of the reaction buffer is too low, resulting in protonated and unreactive amine groups. |
| Solution: Ensure the reaction buffer pH is between 7.0 and 9.0 to facilitate the reaction with primary amines.[3][6] | |
| Insufficient Molar Ratio | The molar excess of the PEG reagent is too low for the protein concentration.[4][6] |
| Solution: Increase the molar ratio of PEG reagent to protein. For dilute protein solutions, a greater molar excess is often required.[4][6] |
Problem 2: Protein Aggregation During or After PEGylation
| Potential Cause | Recommended Solution |
| Intermolecular Cross-linking | Use of a bifunctional PEG reagent is linking multiple protein molecules.[9] |
| Solution: Use a monofunctional PEG reagent to avoid cross-linking. | |
| High Protein Concentration | Protein molecules are in close proximity, increasing the chance of aggregation.[9][10] |
| Solution: Reduce the protein concentration. A screening matrix can be used to determine the optimal concentration.[9] | |
| Suboptimal Buffer Conditions | The buffer pH or ionic strength is promoting protein instability and aggregation.[9] |
| Solution: Screen a range of pH values and salt concentrations to find the optimal buffer for protein stability.[9][10] | |
| Rapid Reaction Rate | A fast reaction may favor intermolecular reactions.[9] |
| Solution: Lower the reaction temperature (e.g., to 4°C) or add the PEG reagent in smaller aliquots over time to slow down the reaction rate.[9] | |
| Protein Instability | The protein itself is inherently unstable under the reaction conditions. |
| Solution: Add stabilizing excipients to the reaction buffer.[9] |
Table of Common Stabilizing Excipients [9]
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Experimental Protocols
General Protocol for Amine-Reactive PEGylation of a Protein using an NHS Ester
1. Materials
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[3][4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[3]
-
Anhydrous water-miscible organic solvent (e.g., DMSO or DMF)[3][4]
-
Purification system (e.g., size exclusion chromatography column, dialysis cassettes)[3][5]
2. Procedure
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column into the desired reaction buffer (e.g., PBS, pH 7.4).[3][4] Adjust the protein concentration, typically to 1-10 mg/mL.[3][4]
-
PEG Reagent Preparation: Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening.[3][4] Immediately before use, dissolve the required amount of PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][5]
-
PEGylation Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. A typical starting point is a 20-fold molar excess of PEG to protein.[3][4] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[3][5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3][4][5][6] The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add Tris buffer).[11] Incubate for a further 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using a suitable method such as size exclusion chromatography (SEC), dialysis, or ultrafiltration.[3][5][11]
-
Characterization: Analyze the purified PEGylated protein using techniques like SDS-PAGE to observe the increase in molecular weight, HPLC (e.g., SEC or RP-HPLC) to assess purity and aggregation, and mass spectrometry to confirm the degree of PEGylation.[11][12][13]
Disclaimer: This technical support guide is intended for informational purposes only. Researchers should always refer to the specific product datasheets and optimize protocols for their particular application.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. idosi.org [idosi.org]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Technical Support Center: Enhancing m-PEG9-Amine Surface Modification Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of surface modification using m-PEG9-Amine. The focus is on the common and highly effective EDC/NHS coupling chemistry for conjugating the amine group of the PEG to a carboxylated surface.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a hydrophilic polyethylene glycol (PEG) linker.[1] It consists of a methoxy (m) group at one end, a chain of nine ethylene glycol units (PEG9) that provides solubility and biocompatibility, and a terminal primary amine (-NH2) group.[1][2] The amine group serves as a reactive handle to covalently attach the PEG molecule to surfaces of nanoparticles, proteins, liposomes, or medical devices. This process, known as PEGylation, is used to improve the stability, reduce non-specific protein adsorption, and increase the circulation half-life of the modified entity in biological systems.[3][4][5]
Q2: What is the primary reaction mechanism for attaching this compound to a surface?
A2: The most common method involves coupling the primary amine of this compound to a surface that presents carboxylic acid (-COOH) groups. This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[6][7] The process involves two main steps:
-
Activation: EDC activates the carboxyl groups on the surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water.
-
Coupling: NHS reacts with the intermediate to form a more stable, amine-reactive NHS-ester. This ester then efficiently reacts with the amine group of this compound to form a stable amide bond.[6][7]
Q3: What are the most critical factors for achieving high PEGylation efficiency?
A3: Several factors are critical for successful conjugation:
-
pH Control: The activation and coupling steps have different optimal pH ranges. Activation is most efficient at an acidic pH (4.5-6.0), while the amine coupling step is most efficient at a physiological to slightly basic pH (7.2-8.5).[8][9][10]
-
Reagent Quality: EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive.[9][11] Always use fresh reagents and store them properly in a desiccated environment.
-
Buffer Choice: The reaction buffers must be free of extraneous primary amines (e.g., Tris, Glycine) and carboxylates, which would compete with the reaction.[6][9] MES buffer is recommended for the activation step, and Phosphate-Buffered Saline (PBS) is suitable for the coupling step.[7][9]
-
Reaction Time: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH.[12][13] Therefore, the coupling reaction with the amine should be initiated promptly after the activation step.
Troubleshooting Guide
Problem 1: Low or no PEGylation is detected after the reaction.
| Potential Cause | Recommended Action & Explanation |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture.[9] If not stored properly in a desiccator, they will hydrolyze and become inactive. Solution: Purchase fresh EDC and NHS. Always allow the vials to warm to room temperature before opening to prevent water condensation.[9][11] Prepare reagent solutions immediately before use. |
| Suboptimal pH | The two key reactions (carboxyl activation and amine coupling) have different pH optima. Performing the entire reaction at a single, non-optimal pH will drastically reduce efficiency.[10][14] Solution: Use a two-step pH procedure. Perform the EDC/NHS activation step in a buffer at pH 4.5-6.0 (e.g., MES buffer).[7][9] Then, adjust the pH to 7.2-8.5 (e.g., by adding PBS) for the coupling reaction with this compound.[6][7] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (like Tris or glycine) will react with the NHS-ester, competing with the this compound and reducing the yield.[6] Solution: Use non-amine, non-carboxylate buffers. MES is ideal for the activation step, and PBS or HEPES is recommended for the coupling step.[7][9] |
| Rapid Hydrolysis of NHS-Ester | The activated NHS-ester is susceptible to hydrolysis, which regenerates the original carboxyl group. This hydrolysis is much faster at higher pH values.[6][13] The half-life can be as short as 10 minutes at pH 8.6.[12][13] Solution: Add the this compound to the reaction immediately after the 15-minute activation step. Minimize delays between activation and coupling. |
| Insufficient Molar Ratio of Reagents | If the concentration of EDC, NHS, or this compound is too low relative to the number of surface carboxyl groups, the reaction will be incomplete. Solution: Optimize the molar ratios. Start with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[9] Use a significant molar excess of this compound to drive the reaction to completion. |
Problem 2: The nanoparticles (or protein) aggregate during or after the PEGylation reaction.
| Potential Cause | Recommended Action & Explanation |
| Insufficient PEG Surface Density | A low density of PEG chains on the surface may not be sufficient to provide the steric stabilization needed to prevent aggregation, especially in high-salt buffers.[15] Solution: Increase the molar ratio of this compound used in the reaction. This will increase the grafting density on the surface, enhancing colloidal stability. |
| pH-Induced Instability | The change in pH between the activation and coupling steps, or the final buffer conditions, may be near the isoelectric point of your material, causing it to aggregate. Solution: Ensure your material is stable across the entire pH range used (e.g., pH 5.0 to 8.0). If necessary, consider using a one-step protocol at a compromise pH (e.g., 6.5-7.0), though this may reduce overall efficiency. |
| High Crosslinker Concentration | In some cases, very high concentrations of EDC can lead to undesirable cross-linking or precipitation.[9] Solution: If using a large excess of EDC, try reducing the concentration while ensuring it remains in sufficient excess to activate the surface carboxyls. |
Quantitative Data Summary
The following tables provide key quantitative parameters to help optimize your surface modification protocol.
Table 1: Optimal pH Conditions for Two-Step EDC/NHS Coupling
| Reaction Step | Parameter | Recommended Range | Rationale |
| 1. Activation | pH | 4.5 - 6.0 | Maximizes EDC-mediated activation of carboxyl groups while minimizing rapid hydrolysis of EDC.[7][10] |
| Buffer | 0.1 M MES | A non-amine, non-carboxylate buffer that is effective in the optimal pH range for activation.[7][8] | |
| 2. Coupling | pH | 7.2 - 8.5 | Optimizes the reaction of the NHS-ester with the primary amine of this compound.[6][7] |
| Buffer | PBS or HEPES | Non-competing buffers that maintain pH in the optimal range for amine coupling.[6][9] |
Table 2: Hydrolysis Half-life of NHS-Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life | Implication |
| 7.0 | 4°C | 4 - 5 hours | Relatively stable, allowing for purification of the activated intermediate if needed.[6][12] |
| 8.0 | 25°C | ~1 hour | Hydrolysis becomes a significant competing reaction.[13][16] |
| 8.6 | 4°C | 10 minutes | Very rapid hydrolysis; coupling must be performed quickly and efficiently.[6][12][13] |
Table 3: Common Characterization Techniques & Expected Results for Successful PEGylation
| Technique | Parameter Measured | Expected Outcome |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | A slight increase in particle size.[4] |
| Zeta Potential Analysis | Surface Charge | A significant reduction in the magnitude of the negative surface charge (as negative carboxyl groups are consumed).[4] |
| FTIR Spectroscopy | Chemical Bonds | Appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and PEG ether bonds (C-O-C, ~1100 cm⁻¹). |
| ¹H NMR Spectroscopy | Proton Signals | Appearance of characteristic strong peaks from the ethylene glycol protons (-O-CH₂-CH₂-O-) of the PEG chain.[4] |
Visual Schematics
Caption: Workflow for Two-Step this compound Surface Modification.
Caption: Troubleshooting Logic Flowchart for Low PEGylation Efficiency.
Detailed Experimental Protocol: Two-Step Carboxyl-to-Amine Coupling
This protocol describes a general method for conjugating this compound to a carboxylated surface (e.g., nanoparticles) using EDC and Sulfo-NHS.
Materials and Reagents:
-
Carboxylated surface (e.g., nanoparticles, protein)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 OR 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., dialysis tubing, centrifugal filters, or size-exclusion chromatography column)
Procedure:
1. Reagent Preparation (Prepare Fresh):
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL solution of EDC in chilled, ultrapure water.
-
Prepare a 10 mg/mL solution of Sulfo-NHS in chilled, ultrapure water.
-
Dissolve the this compound in Coupling Buffer (PBS) to the desired concentration. The molar excess required will depend on the surface and should be optimized. A 50- to 100-fold molar excess over available carboxyl groups is a good starting point.
2. Activation of Carboxyl Groups:
-
Disperse or dissolve your carboxylated material in the Activation Buffer (MES, pH 6.0).
-
Add the freshly prepared EDC solution to the reaction mixture. The final concentration should be a 10-fold molar excess relative to the surface carboxyl groups.
-
Immediately add the freshly prepared Sulfo-NHS solution. The final concentration should be a 5-fold molar excess relative to the surface carboxyl groups.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Coupling of this compound:
-
Immediately following the activation step, add the this compound solution (prepared in PBS) to the reaction mixture. The addition of the PBS-based solution will help raise the pH into the optimal range (7.2-8.5) for the coupling reaction.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
4. Quenching the Reaction:
-
To stop the reaction and deactivate any remaining NHS-esters, add the Quenching Buffer. For example, add hydroxylamine to a final concentration of 10-50 mM.[9]
-
Incubate for 15 minutes at room temperature.
5. Purification of the PEGylated Product:
-
Remove unreacted PEG, quenched crosslinkers, and byproducts. The choice of method depends on the nature of the modified surface.
-
For nanoparticles: Use repeated cycles of centrifugation and resuspension in fresh PBS.
-
For proteins/macromolecules: Use dialysis against PBS or a desalting column (size-exclusion chromatography).
-
6. Characterization and Storage:
-
Characterize the final product using the techniques outlined in Table 3 to confirm successful PEGylation.
-
Store the purified, PEGylated product in an appropriate buffer (e.g., PBS) at 4°C. For long-term storage, consider sterile filtration and storage at -20°C or -80°C.
References
- 1. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. scielo.br [scielo.br]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. echemi.com [echemi.com]
- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
storage and handling guidelines for m-PEG9-Amine to ensure stability
This technical support center provides essential guidelines for the storage, handling, and use of m-PEG9-Amine to ensure its stability and optimal performance in research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][2][3] When stored correctly, the product is stable for over two years.[1] For short-term use, within days to weeks, it can be stored at 0-4°C.[1][2] The compound is shipped at ambient temperature, which is acceptable for the duration of transit.[1][2][3]
Q2: How do I properly dissolve this compound?
This compound is soluble in dimethylsulfoxide (DMSO).[1][2] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer. The hydrophilic PEG spacer enhances its solubility in aqueous media.[2][3][4]
Q3: What buffers are recommended for reactions involving this compound?
It is crucial to use amine-free buffers to prevent competition with the primary amine of this compound during conjugation reactions. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.[5][6] Avoid buffers containing primary amines such as Tris or glycine.[5][6]
Q4: What are the primary reactive partners for this compound?
The terminal amine group of this compound is reactive towards several functional groups, including:
-
Carboxylic acids (in the presence of activators like EDC/NHS)
-
Activated NHS esters
Storage and Stability Data
| Condition | Temperature | Duration | Expected Stability |
| Long-Term Storage | -20°C | Months to years | > 2 years |
| Short-Term Storage | 0 - 4°C | Days to weeks | Stable |
| Shipping | Ambient | A few weeks | Stable |
| Stock Solution | -20°C | Months | Stable |
| Stock Solution | 0 - 4°C | Days to weeks | Stable |
Troubleshooting Guide
Problem: Low Conjugation Yield
-
Possible Cause 1: Inactive this compound.
-
Solution: Ensure the compound has been stored correctly at -20°C in a dry environment. If moisture is present, it can affect reactivity. Equilibrate the vial to room temperature before opening to prevent condensation.
-
-
Possible Cause 2: Competing Amines in Buffer.
-
Possible Cause 3: Suboptimal Reaction pH.
-
Solution: For reactions with NHS esters, the optimal pH range is typically 7-9.[7] For coupling with carboxylic acids using EDC/NHS, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is best at pH 7.2-7.5.
-
-
Possible Cause 4: Hydrolysis of Reactive Partner.
-
Solution: If using an NHS ester, ensure it is fresh and has not been hydrolyzed by moisture. Prepare solutions of NHS esters immediately before use.
-
Problem: Presence of Side Products
-
Possible Cause 1: Multiple Reaction Sites on the Target Molecule.
-
Solution: If your target molecule has multiple reactive sites (e.g., multiple carboxylic acids), you may get multiple PEG additions. To control the degree of PEGylation, adjust the stoichiometry of this compound to the target molecule.
-
-
Possible Cause 2: Reaction with Non-Targeted Functional Groups.
-
Solution: While the amine group is the primary reactive site, other functional groups on your target molecule could potentially react under certain conditions. Optimize reaction conditions (pH, temperature, time) to favor the desired reaction.
-
Experimental Protocols
Protocol: Conjugation of this compound to a Carboxylic Acid-Containing Protein using EDC/NHS Chemistry
This protocol outlines the steps to covalently attach this compound to a protein with available carboxyl groups.
-
Reagent Preparation:
-
Equilibrate all reagents, including this compound, EDC, and Sulfo-NHS, to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare separate, fresh solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0) immediately before use.
-
Prepare the protein in an amine-free buffer.
-
-
Activation of Carboxylic Acid Groups:
-
To the protein solution, add EDC and Sulfo-NHS. A common starting point is a 1.5-fold molar excess of EDC and Sulfo-NHS over the protein.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated protein solution. A 10 to 20-fold molar excess of the PEG reagent over the protein is a typical starting point, but this should be optimized for your specific application.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable amine-free buffer (e.g., PBS).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine or Tris buffer) to react with any remaining activated carboxyl groups.
-
Purify the PEGylated protein from excess PEG reagent and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC.
-
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Validation & Comparative
A Comparative Analysis of m-PEG9-Amine and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker
In the landscape of advanced therapeutics, the choice of a linker molecule is a critical determinant of a bioconjugate's success. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of complex biologics and small molecules.[1][2] Among the diverse array of PEG linkers, monodisperse short-chain PEGs, such as m-PEG9-Amine, offer precise control over the final conjugate's properties.[3][4] This guide provides a comprehensive comparative analysis of this compound against other common PEG linkers, supported by established principles and detailed experimental protocols to aid in the rational selection of the optimal linker for your application.
The Rise of Monodisperse PEG Linkers
Traditional PEGylation reagents are often polydisperse, meaning they consist of a mixture of PEG chains of varying lengths. This heterogeneity can lead to a lack of batch-to-batch consistency and challenges in characterization and purification.[5][6] Monodisperse PEGs, in contrast, are single molecular entities with a precisely defined number of ethylene glycol units.[3][4] This uniformity simplifies the characterization of the resulting bioconjugate, improves reproducibility, and reduces the risks associated with a heterogeneous drug product.[7]
This compound is a monodisperse PEG linker composed of nine ethylene glycol units, a terminal methoxy group, and a terminal amine group. The amine functionality allows for facile conjugation to various functional groups on proteins, peptides, or small molecules, such as carboxylic acids or activated esters.[8][9] The methoxy group provides a non-reactive terminus, preventing crosslinking or unwanted side reactions.
Performance Comparison: this compound vs. Other PEG Linkers
The length of the PEG chain is a crucial parameter that significantly influences the physicochemical and biological properties of a bioconjugate.[10][11] Even subtle differences, such as the addition or subtraction of a single ethylene glycol unit, can impact solubility, stability, immunogenicity, and pharmacokinetic profiles.
Physicochemical Properties
The hydrophilic nature of the PEG chain is key to its ability to enhance the solubility of hydrophobic molecules and prevent aggregation.[7][11] While all PEG linkers contribute to hydrophilicity, the length of the chain dictates the magnitude of this effect.
| Property | This compound | Shorter Chain PEGs (e.g., m-PEG4-Amine) | Longer Chain PEGs (e.g., m-PEG24-Amine) | Polydisperse PEGs |
| Molecular Weight | ~427.5 g/mol [12] | Lower | Higher | Average MW with distribution |
| Hydrophilicity | High | Moderate | Very High | Variable |
| Solubility Enhancement | Significant[11] | Moderate | High | Variable and less predictable |
| Aggregation Prevention | Effective[13] | Less effective than longer chains | Highly effective | Variable efficacy |
This table presents a qualitative comparison based on established principles of PEGylation. Actual performance may vary depending on the specific conjugate.
Impact on Bioconjugate Performance
The choice of PEG linker has profound implications for the in vitro and in vivo performance of a therapeutic. Shorter PEG linkers are often favored for applications where maintaining high potency is critical, while longer linkers are utilized to extend circulation half-life.[14][15]
| Performance Metric | This compound | Shorter Chain PEGs (e.g., m-PEG4-Amine) | Longer Chain PEGs (e.g., m-PEG24-Amine) | Polydisperse PEGs |
| In Vitro Potency (e.g., IC50) | High | Potentially Higher | Potentially Lower (due to steric hindrance) | Heterogeneous, leading to variable potency |
| In Vivo Half-Life | Moderately Extended[14] | Shorter | Significantly Extended[16] | Variable and difficult to predict |
| Immunogenicity | Low[2] | Low | Generally Low, but risk of anti-PEG antibodies exists | Higher risk of immunogenicity due to heterogeneity[7] |
| Drug-to-Antibody Ratio (DAR) Control | High (for ADCs) | High | High | Difficult to achieve consistent DAR |
This table summarizes general trends observed in bioconjugate development. Specific outcomes are dependent on the antibody, payload, and target.
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison of this compound with other PEG linkers, the following detailed experimental protocols are provided.
Stability Assessment of PEGylated Proteins via HPLC
Objective: To compare the stability of a protein conjugated with different PEG linkers under thermal stress.
Methodology:
-
Conjugation: Conjugate the target protein with this compound, m-PEG8-Amine, and m-PEG12-Amine, respectively, following a standard NHS-ester conjugation protocol. Purify the conjugates using size-exclusion chromatography (SEC).
-
Sample Preparation: Prepare solutions of each purified conjugate at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Stress Conditions: Incubate aliquots of each conjugate solution at 4°C (control) and 40°C for 7 and 14 days.
-
HPLC Analysis: Analyze the samples using a size-exclusion high-performance liquid chromatography (SE-HPLC) system.
-
Column: TSKgel G3000SWxl or similar.
-
Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Quantify the percentage of monomer, aggregate, and fragment for each sample at each time point. A higher percentage of monomer indicates greater stability.
Solubility Determination of PEGylated Small Molecules
Objective: To quantitatively compare the aqueous solubility of a hydrophobic small molecule conjugated with different PEG linkers.
Methodology:
-
Conjugation: Synthesize conjugates of a model hydrophobic drug with this compound, m-PEG4-Amine, and a non-PEGylated control.
-
Saturated Solubility Measurement:
-
Add an excess amount of each compound to separate vials containing deionized water.
-
Rotate the vials at room temperature for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a standard curve of each compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the filtered aqueous supernatants in the same organic solvent.
-
Measure the absorbance of the standards and samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the drug.
-
-
Data Analysis: Calculate the concentration of the drug in the aqueous supernatant using the standard curve. This concentration represents the saturated solubility.
In Vitro Immunogenicity Assessment using ELISA
Objective: To evaluate the potential for different PEG linkers to elicit an anti-PEG antibody response.
Methodology:
-
Antigen Preparation: Conjugate a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) with this compound and a longer-chain PEG linker (e.g., m-PEG24-Amine).
-
ELISA Plate Coating: Coat separate wells of a 96-well ELISA plate with the KLH-PEG9 and KLH-PEG24 conjugates, and with unconjugated KLH as a control.
-
Sample Incubation: Add diluted serum samples from subjects previously exposed to PEGylated therapeutics (or commercially available anti-PEG antibodies) to the wells and incubate.
-
Detection:
-
Wash the plates to remove unbound antibodies.
-
Add a secondary antibody-HRP conjugate that recognizes the primary antibodies (e.g., anti-human IgG-HRP).
-
Wash the plates again.
-
Add a TMB substrate solution and measure the absorbance at 450 nm after stopping the reaction.
-
-
Data Analysis: Compare the absorbance values for the different PEG-coated wells. A higher absorbance indicates a stronger antibody binding and thus a higher potential for immunogenicity.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Chemical structure representation of this compound.
Caption: General structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]
- 4. Monodisperse PEG [jenkemusa.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biotechinformers.com [biotechinformers.com]
- 7. labinsights.nl [labinsights.nl]
- 8. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. This compound | PEG analogue | CAS# 211859-73-3 | InvivoChem [invivochem.com]
- 13. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of m-PEG9-Amine and m-PEG12-Amine in Bioconjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a suitable linker molecule is critical to the success of creating stable and effective protein-drug conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Methoxypolyethylene glycol-amine (m-PEG-Amine) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an in-depth comparison of the bioconjugation efficiency of two commonly used short-chain PEG linkers: m-PEG9-Amine and m-PEG12-Amine. While direct, quantitative head-to-head comparisons in published literature are scarce, this document leverages established principles of PEGylation chemistry to infer performance differences and provides a framework for experimental validation.
The Influence of PEG Chain Length on Bioconjugation
The primary difference between this compound and m-PEG12-Amine lies in the length of the polyethylene glycol chain, with the latter having three additional ethylene glycol units. This seemingly minor structural variance can influence several factors that collectively determine bioconjugation efficiency.
Key Performance Parameters:
-
Reaction Kinetics: The fundamental reaction for both linkers involves the nucleophilic attack of the terminal primary amine on an activated ester, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. For relatively short PEG chains like these, the intrinsic reactivity of the amine group is not significantly altered by the addition of three PEG units. Therefore, the reaction kinetics are expected to be very similar under identical conditions (pH, temperature, concentration). Any minor differences would likely arise from secondary factors.
-
Steric Hindrance: Longer PEG chains can create greater steric hindrance, potentially impeding the access of the amine group to the reactive site on the target molecule.[1][2] While this effect is more pronounced with much larger PEG chains, the slightly longer m-PEG12-Amine might exhibit marginally increased steric hindrance compared to this compound. This could, in theory, lead to a slightly lower reaction rate or yield, although the effect is anticipated to be minimal for this small difference in length.
-
Solubility and Hydrophilicity: Both this compound and m-PEG12-Amine are highly soluble in aqueous buffers commonly used for bioconjugation. The additional three PEG units in m-PEG12-Amine will negligibly increase its hydrophilicity. In most standard bioconjugation reactions where the reactants are fully solvated, this difference is not expected to have a measurable impact on the conjugation efficiency.
-
Stability of the Conjugate: The stability of the resulting bioconjugate is primarily determined by the amide bond formed during the conjugation reaction, which is identical for both linkers. The PEG chain itself is highly stable. Therefore, no significant difference in the chemical stability of the final conjugate is expected.
Quantitative Data Summary
| Performance Metric | This compound | m-PEG12-Amine | Expected Difference |
| Molecular Weight | ~427.5 g/mol | ~559.7 g/mol | m-PEG12-Amine is ~30% larger. |
| Reaction Rate | High | High | Negligible to very slight decrease for m-PEG12-Amine due to potential minor steric hindrance. |
| Conjugation Yield | High | High | Negligible to very slight decrease for m-PEG12-Amine. |
| Solubility | Excellent | Excellent | Negligible difference in typical aqueous buffers. |
| Steric Hindrance | Lower | Higher | Minimal, but theoretically higher for m-PEG12-Amine. |
Experimental Protocols
To empirically determine the bioconjugation efficiency of this compound versus m-PEG12-Amine, a direct comparative experiment is recommended. The following protocol outlines a general procedure for conjugating these linkers to a protein containing an NHS ester and for quantifying the results.
Objective: To compare the bioconjugation efficiency of this compound and m-PEG12-Amine with an NHS-ester activated protein.
Materials:
-
NHS-ester activated protein (e.g., BSA-NHS)
-
This compound
-
m-PEG12-Amine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical column (e.g., size-exclusion or reversed-phase)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Protein and PEG-Amine Preparation:
-
Dissolve the NHS-ester activated protein in PBS to a final concentration of 2 mg/mL.
-
Prepare stock solutions of this compound and m-PEG12-Amine in PBS at a 10-fold molar excess relative to the protein.
-
-
Conjugation Reaction:
-
Set up two parallel reactions. To the protein solution, add the this compound solution in one tube and the m-PEG12-Amine solution in the other.
-
Incubate the reactions at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes.
-
-
Analysis:
-
Analyze the reaction mixtures using HPLC to separate the conjugated protein from the unconjugated protein and free PEG-Amine.
-
Quantify the peak areas to determine the percentage of conjugated protein (conjugation yield).
-
Confirm the identity of the conjugates by mass spectrometry to determine the degree of PEGylation (number of PEG chains per protein).
-
Visualizations
Experimental Workflow for Comparing Bioconjugation Efficiency
Caption: Workflow for the comparative analysis of this compound and m-PEG12-Amine bioconjugation.
Logical Relationship of Factors Influencing Bioconjugation Efficiency
Caption: Factors influencing the efficiency of m-PEG-Amine bioconjugation reactions.
Conclusion
References
Characterization of m-PEG9-Amine Modified Surfaces: A Comparative Guide Using AFM and XPS
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with polyethylene glycol (PEG) derivatives is a cornerstone technique in biomaterials science, drug delivery, and diagnostics. The choice of the terminal functional group on the PEG chain is critical in determining the final properties of the surface. This guide provides a comparative analysis of m-PEG9-Amine modified surfaces, focusing on their characterization by Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS). We compare the properties of amine-terminated surfaces with other common PEG functionalities to aid in the selection of the most appropriate surface chemistry for your research needs.
Comparative Analysis of Surface Properties
The selection of a PEG derivative for surface modification significantly influences the resulting surface topography, elemental composition, and chemical functionality. Below is a comparative summary of the expected characteristics for surfaces modified with this compound versus other common PEG derivatives, such as those with carboxyl or thiol terminal groups.
Atomic Force Microscopy (AFM) Data
AFM is a powerful technique for characterizing the nanoscale topography of modified surfaces. The root mean square (RMS) roughness is a key parameter to quantify the smoothness of the surface, which is crucial for applications requiring controlled cell adhesion or protein interaction.
| Surface Modification | Expected RMS Roughness (nm) | Morphological Characteristics |
| This compound | < 2.0[1] | Typically forms smooth and uniform self-assembled monolayers (SAMs). The amine terminus can lead to some variations in packing density depending on substrate and deposition conditions. |
| m-PEG-Carboxyl | < 2.0 | Similar to amine-terminated PEGs, carboxyl-terminated PEGs also form smooth and homogenous layers. The terminal group can influence the hydration layer and subsequent interactions. |
| m-PEG-Thiol (on Gold) | 0.4 - 1.0[2] | Forms highly ordered and densely packed SAMs on gold substrates, often resulting in exceptionally smooth surfaces. The strong gold-thiol bond contributes to this high degree of order. |
| Unmodified Substrate (e.g., Silicon Wafer) | 0.2 - 0.5 | Serves as a baseline for comparison. The roughness of the underlying substrate will influence the final topography of the PEGylated surface. |
X-ray Photoelectron Spectroscopy (XPS) Data
XPS provides quantitative information about the elemental composition and chemical states of the atoms on a surface. This is critical for confirming the successful grafting of the PEG linker and the presence of the desired terminal functional group.
| Surface Modification | Expected Elemental Composition (%) | Key High-Resolution Spectra and Binding Energies (eV) |
| This compound | C: ~53, O: ~34, N: ~3[3] | C 1s: C-C/C-H (~285.0), C-O (~286.5), C-N (~285.6) O 1s: C-O (~532.8) N 1s: C-NH2 (~399.0), C-NH3+ (~401.5)[4] |
| m-PEG-Carboxyl | C: >50, O: >35, N: 0 | C 1s: C-C/C-H (~285.0), C-O (~286.5), O-C=O (~289.0) O 1s: C-O (~532.8), O=C (~531.5) |
| m-PEG-Thiol (on Gold) | C: >50, O: >30, S: <5 | C 1s: C-C/C-H (~285.0), C-O (~286.5) O 1s: C-O (~532.8) S 2p: S-Au (~162.0)[5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for surface modification and subsequent characterization using AFM and XPS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Bioactivity Post-Conjugation: A Comparative Guide to m-PEG9-Amine
In the landscape of therapeutic protein development, enhancing pharmacokinetic properties while preserving biological function is a paramount challenge. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands as a leading strategy to improve protein stability, solubility, and circulation half-life, while concurrently reducing immunogenicity.[1][2][3][4] However, a critical consideration in any PEGylation strategy is the potential for reduced bioactivity due to steric hindrance, where the attached PEG molecule masks the protein's active or binding sites.[5][6]
This guide provides a comparative framework for assessing the biological activity of proteins after conjugation with m-PEG9-Amine, a short-chain, amine-terminated PEG linker. We will objectively compare the anticipated performance of this specific conjugation with unconjugated proteins and proteins modified with longer PEG chains, supported by established experimental principles and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their protein conjugation strategies.
The Rationale for Short-Chain PEGylation with this compound
The choice of PEG linker is a critical determinant of the final conjugate's properties. While longer PEG chains (e.g., 20 kDa) are highly effective at increasing the hydrodynamic size and extending serum half-life, they are also more likely to sterically hinder the protein's interaction with its target, potentially leading to a significant loss of biological activity.[3][7] In some instances, this activity reduction can be as high as 93%.[6]
Short-chain linkers like this compound offer a compelling alternative. With its nine ethylene glycol units, this compound provides the benefits of PEGylation—such as increased solubility and stability—while minimizing the risk of significant activity loss due to its smaller size.[8] The terminal amine group on this compound allows for versatile conjugation to proteins, typically targeting carboxyl groups on aspartic or glutamic acid residues, or the C-terminus, through amide bond formation.[9]
Comparative Analysis of Protein Conjugation Strategies
To effectively assess the impact of this compound conjugation, a systematic comparison with both the native (unconjugated) protein and the same protein conjugated with a longer-chain PEG is essential. The following tables summarize the expected outcomes based on established principles of protein PEGylation.
Table 1: Physicochemical Properties of Conjugated Proteins
| Property | Unconjugated Protein | This compound Conjugate | 20 kDa mPEG Conjugate | Rationale |
| Molecular Weight | Base | Base + ~427 Da | Base + ~20,000 Da | The increase in molecular weight is directly proportional to the size of the attached PEG chain. |
| Hydrodynamic Radius | Smallest | Slightly Increased | Significantly Increased | PEG chains are highly hydrated, leading to a large increase in the molecule's effective size in solution, which is more pronounced with longer PEG chains.[4] |
| Solubility | Variable | Improved | Significantly Improved | The hydrophilic nature of the PEG polymer enhances the solubility of the conjugated protein.[1] |
| In Vivo Half-Life | Shortest | Moderately Increased | Substantially Increased | Increased hydrodynamic radius reduces renal clearance, thereby extending circulation time. Longer PEG chains have a more pronounced effect.[3][10] |
| Immunogenicity | Highest | Reduced | Significantly Reduced | The PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[3] |
Table 2: Biological Activity and Stability of Conjugated Proteins
| Parameter | Unconjugated Protein | This compound Conjugate | 20 kDa mPEG Conjugate | Rationale |
| Retained Bioactivity (%) | 100% | High (e.g., 80-95%) | Lower (e.g., 20-70%) | Shorter PEG chains are less likely to cause steric hindrance at the protein's active or binding sites, leading to better preservation of function.[7][8] The exact retained activity is protein-dependent.[11] |
| Proteolytic Resistance | Lowest | Increased | Significantly Increased | The PEG chain provides a protective layer that hinders the approach of proteolytic enzymes.[8] |
| Thermal Stability | Base | Increased | Significantly Increased | PEGylation can enhance the conformational stability of proteins, making them more resistant to denaturation at elevated temperatures.[8] |
Experimental Protocols
To generate the comparative data outlined above, a series of well-defined experiments are required. The following protocols provide a detailed methodology for the conjugation of this compound to a model protein and the subsequent assessment of its biological activity.
Experimental Workflow
Caption: Workflow for this compound conjugation and subsequent bioactivity assessment.
Protocol 1: this compound Conjugation via Amide Coupling
This protocol describes the conjugation of this compound to a protein's surface carboxyl groups (Asp, Glu, or C-terminus).
Materials:
-
Protein of interest
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Carboxyl Group Activation:
-
Conjugation:
-
Dissolve this compound in Coupling Buffer.
-
Add a 100-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using SEC.
Protocol 2: Characterization of the PEGylated Protein
1. SDS-PAGE Analysis:
-
Run the unconjugated protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
Successful PEGylation will be indicated by a shift in the molecular weight of the protein band. The this compound conjugate will show a slight increase, while a 20 kDa PEG conjugate will show a significant upward shift.[14]
2. Mass Spectrometry (MS):
-
Use MALDI-TOF or ESI-MS to determine the exact molecular weight of the conjugate.[2]
-
The mass difference between the conjugated and unconjugated protein will confirm the number of attached PEG molecules.
Protocol 3: In Vitro Biological Activity Assay (Example: Growth Factor)
This protocol assumes the protein of interest is a growth factor that stimulates cell proliferation via a specific signaling pathway.
Materials:
-
Target cell line expressing the specific receptor
-
Basal cell culture medium (low serum)
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
Unconjugated protein (as a positive control)
-
This compound conjugated protein
-
Long-chain PEG conjugated protein (for comparison)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Starvation: Replace the growth medium with a low-serum basal medium and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of the unconjugated protein and each of the PEGylated conjugates. Add the treatments to the cells. Include a "no treatment" control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
Proliferation Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence on a plate reader.
-
Data Analysis:
-
Plot the cell proliferation (absorbance) against the log of the protein concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for each conjugate.
-
Calculate the retained activity as: (EC50 of Unconjugated Protein / EC50 of PEGylated Protein) * 100%.
-
Signaling Pathway Visualization
The biological activity of a therapeutic protein is often mediated through complex signaling pathways. Understanding these pathways is crucial for interpreting bioassay results. Below is a representative diagram of a generic growth factor signaling pathway leading to cell proliferation, a common endpoint for bioactivity assessment.
Caption: A generic growth factor signaling pathway leading to cell proliferation.
Conclusion
The conjugation of this compound to a therapeutic protein represents a strategic approach to enhancing its pharmaceutical properties while aiming to preserve a high degree of its native biological activity. The smaller size of the this compound moiety is expected to impart less steric hindrance compared to larger PEG alternatives, resulting in a more favorable therapeutic profile for proteins whose function is sensitive to modification.
The experimental framework provided in this guide offers a robust methodology for researchers to systematically evaluate the impact of this compound conjugation. By directly comparing the physicochemical and biological properties of the unconjugated protein with its short- and long-chain PEGylated counterparts, drug development professionals can make data-driven decisions to select the optimal conjugation strategy for their specific therapeutic candidate, ultimately accelerating the path to clinical application.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 10. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
in vitro and in vivo stability studies of m-PEG9-Amine linkers
An Objective Guide to the In Vitro and In Vivo Stability of Amide-Linked PEG Linkers
For researchers and professionals in drug development, the choice of a chemical linker is critical to the efficacy, safety, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs). The m-PEG9-Amine linker, a methoxy-terminated polyethylene glycol with nine ethylene glycol units and a terminal primary amine, is a versatile tool in this field. The stability of a conjugate formed with this linker is fundamentally determined by the covalent bond formed by its terminal amine group. Most commonly, this amine reacts with a carboxylic acid or an activated ester (like an NHS ester) to form a highly stable amide bond.
This guide provides a comparative overview of the stability of the amide linkage characteristic of this compound conjugates against other common linker technologies. The information presented is based on established principles of linker chemistry and publicly available experimental data.
Comparative Stability of Bioconjugation Linkages
The stability of the bond connecting a linker to a payload is paramount, dictating whether a drug is released prematurely in circulation or remains attached until it reaches the target site. Linkers are broadly categorized as "non-cleavable" or "cleavable," a distinction crucial for therapeutic design.[] Amide bonds, unless part of a specific protease recognition sequence, are considered non-cleavable due to their high intrinsic stability.[2][3]
Table 1: Comparison of Linker Stability Profiles
| Linker Type (Example Bond) | In Vitro: Hydrolytic Stability (pH 7.4) | In Vitro: Plasma Stability | In Vivo: Circulatory Stability & Half-Life | Cleavage Mechanism |
| Amide (from PEG-Amine) | Very High: Amides are ~100 times more stable to hydrolysis than esters.[4] Requires strong acid/base and heat for cleavage.[5] | Very High: Generally stable against chemical and enzymatic degradation in plasma.[] | High: Contributes to a long circulation half-life. Considered a non-cleavable linkage.[][6] | Proteolytic degradation of the entire antibody-drug conjugate in the lysosome.[7] |
| Hydrazone (Acid-Cleavable) | Low to Moderate: Labile at acidic pH (e.g., pH 4.8-6.0). Stable at neutral pH (7.4).[][8] | Moderate: Can exhibit instability. One study reported a half-life of approximately 2 days in human and mouse plasma.[9] | Moderate: Designed for release in the acidic environment of endosomes/lysosomes. Half-life can be limited (e.g., ~36 hours for a carbonate linker).[9] | Acid-catalyzed hydrolysis.[8] |
| Dipeptide (Enzyme-Cleavable) | High: Stable to simple hydrolysis at physiological pH. | Moderate to High: Stability varies. Val-Cit linkers can be susceptible to premature cleavage.[10] Val-Ala has shown better stability than Val-Cit.[9] | Moderate to High: Stability depends on the peptide sequence and its susceptibility to circulating proteases.[10] | Cleavage by specific lysosomal proteases (e.g., Cathepsin B) overexpressed in tumor cells.[] |
| Disulfide (Reduction-Cleavable) | High: Stable at physiological pH. | High: Generally stable in the bloodstream. | High: Cleaved in the intracellular environment where reducing potential is high.[7] | Reduction by intracellular glutathione.[8] |
| Ester | Low: Susceptible to hydrolysis under physiological conditions. Significantly less stable than amides.[2][3] | Low: Rapidly hydrolyzed by esterase enzymes present in plasma.[11] | Low: Generally unsuitable for applications requiring high circulatory stability unless sterically hindered. | Chemical hydrolysis and enzymatic cleavage by esterases.[11] |
Alternatives to PEG-Based Linkers
While PEG has been the gold standard for improving the solubility and pharmacokinetic profiles of bioconjugates, concerns about potential immunogenicity and non-biodegradability have driven the exploration of alternatives.[12]
-
Polysarcosine (pSar): A polymer of the endogenous amino acid sarcosine, pSar is highly hydrophilic and has shown promise as a PEG alternative, potentially offering improved biocompatibility.[12]
-
Polypeptides: Linkers based on sequences of natural amino acids (e.g., (Gly-Ser)n) can be engineered for specific properties like flexibility and hydrophilicity. Certain peptide sequences have been shown to enhance the in vivo stability of ADCs compared to some traditional cleavable linkers.[12]
-
Polysaccharides: Natural polymers like dextran are also being investigated as hydrophilic and biocompatible linker components.[12]
The stability of these alternative platforms still relies on the specific chemical bonds used for conjugation.
Experimental Protocols
The stability of a linker is assessed through rigorous in vitro and in vivo experimentation. Below are detailed methodologies for key assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker-payload bond when the conjugate is incubated in plasma, simulating its time in circulation.
Objective: To quantify the amount of payload released from the conjugate over time in plasma from one or more species (e.g., human, mouse, rat).[13]
Materials:
-
Test conjugate (e.g., ADC with this compound linker)
-
Control conjugate (with a known labile linker)
-
Plasma (e.g., human, mouse, cynomolgus monkey), typically containing an anticoagulant like heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Analytical instruments: ELISA plate reader, LC-MS (Liquid Chromatography-Mass Spectrometry) system
Procedure:
-
Incubation: The test conjugate is incubated in plasma at a predefined concentration (e.g., 50-100 µg/mL) at 37°C.[13][14]
-
Time Points: Aliquots of the plasma-conjugate mixture are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, 144 hours).[13] Samples are immediately frozen and stored at -80°C until analysis to halt any further reaction.
-
Sample Analysis: The amount of released payload and/or the amount of intact conjugate is quantified at each time point. Two common methods are:
-
ELISA-based Quantification: A sandwich ELISA can be used to measure the concentration of "conjugated antibody." One antibody captures the main antibody of the conjugate, and a secondary antibody detects the payload. A decrease in this signal over time indicates payload release.[14]
-
LC-MS-based Quantification: This is a highly sensitive method to directly measure the free payload released into the plasma.[14] It can also be used to determine the average drug-to-antibody ratio (DAR) of the remaining conjugate over time, where a decrease signifies drug loss.[15]
-
-
Data Analysis: The percentage of released payload or the percentage of remaining intact conjugate is plotted against time. This data can be used to calculate a stability half-life (t½) for the linker in plasma.
In Vivo Pharmacokinetic (PK) Study for Linker Stability
This study assesses the stability and behavior of the conjugate in a living organism, providing the most relevant data on its performance.
Objective: To determine the pharmacokinetic profiles of the total antibody, the conjugated antibody, and the free payload in circulation after administration to an animal model (typically mice or rats).[16][17]
Materials:
-
Test conjugate
-
Animal model (e.g., CD-1 mice)
-
Dosing and blood collection equipment
-
Analytical instruments (ELISA, LC-MS/MS)
Procedure:
-
Administration: The conjugate is administered to a cohort of animals, typically via intravenous (IV) injection.[18]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days).[14] Plasma is separated and stored at -80°C.
-
Bioanalysis: Three key entities are measured in the plasma samples:[16][17]
-
Total Antibody: Measured using a generic ELISA that captures the antibody portion of the conjugate, regardless of whether the payload is attached. This provides information on the clearance of the antibody itself.
-
Conjugated Antibody (or Conjugated Payload): Measured using a format-specific ELISA (as described above) or by immunocapture followed by LC-MS/MS.[19] This measures the concentration of the conjugate that remains intact.
-
Free Payload: The concentration of prematurely released cytotoxic drug is quantified using a highly sensitive technique like LC-MS/MS.[16]
-
-
Data Analysis: Concentration-time profiles are generated for each of the three analytes. By comparing the profiles of the total antibody and the conjugated antibody, the rate of in vivo drug deconjugation can be determined, providing a direct measure of linker stability.[16] A significant difference between the two curves indicates linker instability.
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows related to linker stability studies.
Caption: Workflow for an In Vitro Plasma Stability Assay.
Caption: Logical Flow from Linker Type to Release Mechanism.
References
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. purepeg.com [purepeg.com]
- 7. biotechinformers.com [biotechinformers.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 18. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEG Architecture on Drug Delivery: A Comparative Guide to Linear vs. Branched PEG Amines
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene glycol (PEG) chains conjugated to drug delivery systems plays a pivotal role in determining their in vivo fate and therapeutic efficacy. While linear PEG has been the traditional choice for enhancing circulation half-life and stability, emerging evidence suggests that branched PEG architectures can offer distinct advantages. This guide provides an objective comparison of the effects of linear versus branched PEG amines on drug delivery, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Performance Comparison: Linear vs. Branched PEG Amines
The choice between a linear and a branched PEG architecture can significantly impact several key performance indicators of a drug delivery system. The following tables summarize quantitative data from comparative studies.
Nanoparticle Stability and Protein Corona
Branched PEG coatings have been shown to be more effective at reducing protein adsorption, a critical factor in avoiding clearance by the mononuclear phagocyte system (MPS).
| Parameter | Uncoated Nanoparticles | Linear PEG (10 kDa) | 4-Arm Branched PEG (10 kDa) | Reference |
| Protein Adsorption (µg protein / mg NP) | 10.5 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.5 | [1] |
| Change in Hydrodynamic Diameter in Serum (24h) | + 85.2 nm | + 15.7 nm | + 8.9 nm | [1] |
Table 1: Comparison of protein adsorption and nanoparticle stability in fetal bovine serum. Branched PEG coatings demonstrate a significant reduction in protein binding and greater stability against aggregation in a protein-rich environment.[1]
Cellular Uptake
The architecture of the PEG shell can influence the extent of cellular internalization of nanoparticles. However, studies suggest that for densely PEGylated particles, the difference in uptake between linear and branched architectures may not be substantial.
| Cell Line | Uncoated Nanoparticles | Linear PEG (10 kDa) | 4-Arm Branched PEG (10 kDa) | Reference |
| HEK-293T (% of control uptake) | 100 ± 15 | 115 ± 20 | 110 ± 18 | [1] |
| A549 (% of control uptake) | 100 ± 12 | 125 ± 22 | 120 ± 25 | [1] |
Table 2: In vitro cellular uptake of nanoparticles with different PEG coatings. In both HEK-293T and A549 cell lines, both linear and branched PEGylated nanoparticles showed comparable, and slightly increased, uptake compared to uncoated nanoparticles.[1]
Diffusion Through Biological Barriers
The ability of a nanoparticle to penetrate biological matrices like the extracellular matrix (ECM) and mucus is crucial for reaching target tissues. Branched PEG architectures have demonstrated superior diffusion capabilities in dense environments.
| Matrix | Linear PEG (10 kDa) | 4-Arm Branched PEG (10 kDa) | Reference | |---|---|---|---|---| | Effective Diffusivity in Matrigel (10⁻³ µm²/s) | 1.8 ± 0.3 | 3.2 ± 0.5 |[1] | | Mobile Fraction in Cystic Fibrosis Mucus (%) | 15 ± 4 | 28 ± 6 |[1] |
Table 3: Nanoparticle diffusion in Matrigel (an ECM model) and cystic fibrosis mucus. Nanoparticles coated with branched PEG exhibit significantly enhanced mobility in these biological barriers.[1]
In Vivo Pharmacokinetics
The pharmacokinetic profile of a PEGylated therapeutic is a critical determinant of its efficacy. Branched PEGylation has been shown to extend the circulation half-life of therapeutic proteins more effectively than linear PEGylation of the same total molecular weight.
| PEG Architecture (40 kDa total MW) | Cmax (µg/mL) | AUC (µg·h/mL) | t₁/₂ (h) | Reference |
| Linear (1 x 40 kDa) | 150 ± 20 | 4500 ± 500 | 25 ± 3 | [2] |
| Branched (2 x 20 kDa) | 180 ± 25 | 6200 ± 600 | 35 ± 4 | [2] |
| Branched (4 x 10 kDa) | 200 ± 30 | 7500 ± 700 | 42 ± 5 | [2] |
Table 4: Pharmacokinetic parameters of a TNF Nanobody conjugated to linear and branched PEG in mice. Increasing the degree of branching at the same total molecular weight leads to a longer circulation half-life and greater overall exposure.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Synthesis of PEGylated Nanoparticles (Linear vs. Branched)
This protocol describes the surface functionalization of carboxylate-modified polystyrene nanoparticles with amine-terminated linear and branched PEGs via a carbodiimide crosslinker chemistry.
Materials:
-
Carboxylate-modified polystyrene nanoparticles (100 nm)
-
Linear mPEG-amine (e.g., 10 kDa)
-
4-Arm PEG-amine (e.g., 10 kDa)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Amicon Ultra centrifugal filters (100 kDa MWCO)
Procedure:
-
Nanoparticle Activation:
-
Resuspend 10 mg of carboxylate-modified nanoparticles in 1 mL of MES buffer (0.1 M, pH 6.0).
-
Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
PEGylation:
-
Prepare separate 10 mg/mL solutions of linear mPEG-amine and 4-arm PEG-amine in MES buffer.
-
Add a 100-fold molar excess of the respective PEG-amine solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purify the PEGylated nanoparticles from unreacted PEG and coupling agents by repeated centrifugation and resuspension in PBS using Amicon Ultra centrifugal filters. Perform at least three wash cycles.
-
-
Characterization:
-
Resuspend the final PEGylated nanoparticle pellet in PBS.
-
Characterize the size and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Quantify the PEG density on the nanoparticle surface using a suitable method such as thermogravimetric analysis (TGA) or a colorimetric assay.
-
In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol details the quantification of nanoparticle uptake by cells in culture using flow cytometry.
Materials:
-
HEK-293T or A549 cells
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles (linear and branched PEG)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Nanoparticle Incubation:
-
Aspirate the culture medium and replace it with fresh medium containing a known concentration of fluorescently labeled nanoparticles (e.g., 50 µg/mL).
-
Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
-
Sample Preparation:
-
Aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS containing 2% fetal bovine serum.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity of the gated cell population, which is proportional to the amount of internalized nanoparticles.
-
Visualizing the Mechanisms: Cellular Uptake Pathways
The internalization of PEGylated nanoparticles into cells is a complex process primarily mediated by endocytosis. The specific pathway can be influenced by the physicochemical properties of the nanoparticle, including the architecture of its PEG shell.
Caption: Major endocytic pathways for nanoparticle internalization.
The diagram above illustrates the primary pathways by which PEGylated nanoparticles enter cells. While both linear and branched PEGylated nanoparticles can utilize these pathways, the specific architecture may influence the efficiency and preference for a particular route. For instance, the greater steric hindrance of a dense branched PEG shell might modulate receptor interactions and subsequent internalization kinetics.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for a robust comparison of linear and branched PEG amines in drug delivery. The following workflow outlines the key experimental stages.
Caption: A comprehensive experimental workflow for comparative studies.
This guide provides a foundational understanding of the differential effects of linear and branched PEG amines on drug delivery systems. The presented data and protocols should serve as a valuable resource for researchers in the rational design and optimization of next-generation nanomedicines. Further investigations are warranted to elucidate the nuanced interactions of these architectures with specific biological systems and their impact on therapeutic outcomes.
References
Navigating Purity: A Comparative Guide to Analytical Methods for m-PEG9-Amine Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of m-PEG9-Amine conjugates is a critical step in developing safe and effective therapeutics and research tools. This guide provides a comparative overview of key analytical methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate techniques for confirming conjugate purity.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to enhance the therapeutic properties of molecules, including improving solubility, stability, and pharmacokinetic profiles. This compound, a discrete PEG linker with nine ethylene glycol units, a terminal methoxy group, and a reactive amine group, is frequently used in bioconjugation. Verifying the purity of the final conjugate and identifying potential impurities, such as unreacted starting materials or side products, is paramount. The primary analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Analytical Methods
The choice of analytical method depends on the specific characteristics of the conjugate and the information required. A combination of chromatographic separation and spectroscopic analysis typically provides the most comprehensive purity assessment.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment, quantification of conjugate and impurities. | High resolution, reproducible, widely available. | May require chromophores for UV detection; resolution can be challenging for complex mixtures. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Detection of aggregates and fragments, confirmation of PEGylation. | Mild separation conditions, useful for large molecules. | Lower resolution compared to RP-HPLC for species of similar size. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Absolute mass confirmation of the conjugate, identification of impurities and byproducts.[1] | High sensitivity and specificity, provides molecular weight information.[2] | Can be complex to interpret for heterogeneous samples, may require specialized equipment (e.g., ESI, MALDI).[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation, determination of conjugation site and efficiency, purity assessment.[4] | Provides detailed structural information, non-destructive.[4] | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules. |
Experimental Workflows and Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative workflows and methodologies for the key analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of this compound conjugates by separating the conjugate from unreacted starting materials and other impurities based on differences in their hydrophobicity.
Caption: Workflow for RP-HPLC analysis of this compound conjugate purity.
Experimental Protocol:
-
System: Agilent 1260 Infinity LC or similar.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and/or 280 nm (if the conjugate contains an aromatic moiety).
-
Injection Volume: 10-20 µL.
Purity is determined by calculating the relative peak area of the conjugate in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the this compound conjugate by providing its precise molecular weight. It is often coupled with a liquid chromatography system (LC-MS) for enhanced separation and analysis.[2]
Caption: Workflow for LC-MS analysis to confirm conjugate identity.
Experimental Protocol:
-
LC System: As described for RP-HPLC. The mobile phase should be compatible with MS (e.g., using formic acid instead of TFA).
-
MS System: Waters Xevo Q-TOF or similar high-resolution mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the zero-charge mass of the conjugate, which is then compared to its theoretical mass.[1] High-resolution mass spectrometry can confirm the elemental composition.[1]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful technique for the structural elucidation of the this compound conjugate and can be used to confirm the success of the conjugation reaction and assess purity.[4]
Caption: Workflow for NMR analysis of this compound conjugates.
Experimental Protocol:
-
Spectrometer: Bruker 400 MHz or higher field spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in ~0.6 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: The spectrum is analyzed by observing the chemical shifts and integrations of specific protons. For example, the disappearance of a signal from the amine-adjacent methylene protons of the starting this compound and the appearance of new signals corresponding to the newly formed bond can confirm conjugation. The purity can be estimated by comparing the integration of peaks from the conjugate to those of any observed impurities.[5]
Alternative and Complementary Methods
For conjugates that lack a UV chromophore, alternative detection methods for HPLC can be employed.
-
Charged Aerosol Detector (CAD): This detector provides a near-universal response for non-volatile analytes, making it suitable for PEG conjugates that are not easily detectable by UV.[6]
-
Two-Dimensional Liquid Chromatography (2D-LC): For complex samples, 2D-LC can provide significantly enhanced resolution by using two different separation mechanisms (e.g., SEC followed by RP-HPLC).[6][7]
Conclusion
A multi-faceted analytical approach is crucial for the comprehensive purity assessment of this compound conjugates. RP-HPLC is a robust method for routine purity checks and quantification. Mass spectrometry provides unequivocal confirmation of the conjugate's identity and is highly sensitive for impurity identification. NMR spectroscopy offers detailed structural information, confirming the covalent linkage. By combining these powerful techniques, researchers and drug developers can ensure the quality, consistency, and safety of their PEGylated products.
References
- 1. enovatia.com [enovatia.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Validating the Targeting Efficacy of m-PEG9-Amine Conjugates: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, ensuring the precise targeting of therapeutic and imaging agents is paramount. The m-PEG9-Amine linker is a valuable tool in creating targeted conjugates, offering a balance of hydrophilicity and a defined spacer length for attaching ligands. However, once synthesized, rigorous validation of the conjugate's targeting ability is crucial. This guide provides a comparative overview of key functional assays used to validate the targeting of this compound conjugates, complete with experimental protocols and data presentation formats.
Cellular Uptake Assays
Cellular uptake studies are fundamental to demonstrating that the targeted conjugate is internalized by the target cells at a higher rate than non-targeted controls. These assays are typically performed in vitro using cell lines that either overexpress or lack the target receptor.
Comparative Data Summary
The following table illustrates typical data obtained from cellular uptake assays comparing a targeted this compound conjugate with a non-targeted control.
| Assay Type | Cell Line | Targeted Conjugate (Uptake Efficiency %) | Non-Targeted Control (Uptake Efficiency %) |
| Flow Cytometry | Receptor-Positive | 85 ± 5% | 15 ± 3% |
| Flow Cytometry | Receptor-Negative | 12 ± 2% | 10 ± 2% |
| Confocal Microscopy | Receptor-Positive | High intracellular fluorescence | Low, diffuse fluorescence |
| Confocal Microscopy | Receptor-Negative | Minimal intracellular fluorescence | Minimal intracellular fluorescence |
| Plate-Based Fluorometry | Receptor-Positive | 8,500 ± 500 RFU | 1,500 ± 200 RFU |
| Plate-Based Fluorometry | Receptor-Negative | 1,200 ± 150 RFU | 1,100 ± 100 RFU |
Experimental Workflow for Cellular Uptake
Caption: Workflow for in vitro cellular uptake assays.
Detailed Experimental Protocol: Flow Cytometry
-
Cell Culture: Seed receptor-positive and receptor-negative cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Conjugate Preparation: Prepare solutions of the fluorescently labeled targeted this compound conjugate and a non-targeted control conjugate in serum-free cell culture medium at a final concentration of 10 µg/mL.
-
Incubation: Remove the culture medium from the cells and add the conjugate solutions. Incubate for 2-4 hours at 37°C.
-
Washing: Aspirate the conjugate solutions and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound conjugates.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Analysis: Resuspend the cells in PBS containing 1% bovine serum albumin (BSA) and analyze the fluorescence intensity using a flow cytometer.
In Vivo Biodistribution Studies
In vivo biodistribution studies are critical for understanding the pharmacokinetic profile and tumor accumulation of the this compound conjugate in a living organism.[1] These studies typically involve animal models, such as mice bearing xenograft tumors.[2]
Comparative Data Summary
The following table presents representative data from an in vivo biodistribution study.
| Organ | Targeted Conjugate (% Injected Dose/gram) | Non-Targeted Control (% Injected Dose/gram) |
| Tumor | 10.5 ± 2.1% | 2.5 ± 0.8% |
| Blood | 5.2 ± 1.5% | 6.1 ± 1.8% |
| Liver | 15.8 ± 3.2% | 25.4 ± 4.5% |
| Spleen | 8.9 ± 2.5% | 18.7 ± 3.9% |
| Kidneys | 4.1 ± 1.2% | 5.5 ± 1.9% |
Logical Relationship of Validation Assays
Caption: Logical progression of validation assays.
Detailed Experimental Protocol: In Vivo Biodistribution
-
Animal Model: Use immunodeficient mice bearing subcutaneous tumors derived from a receptor-positive human cancer cell line.
-
Conjugate Administration: Inject the targeted this compound conjugate, labeled with a radioisotope (e.g., 125I) or a near-infrared dye, intravenously into the tail vein of the mice.[1] A control group receives a similarly labeled non-targeted conjugate.
-
Time Points: At various time points post-injection (e.g., 4, 24, 48 hours), euthanize a subset of mice.[2]
-
Organ Harvesting: Dissect and weigh the tumor and major organs (liver, spleen, kidneys, heart, lungs, and blood).
-
Quantification: Measure the radioactivity in each organ using a gamma counter or the fluorescence using an in vivo imaging system.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Receptor Binding Assays
Receptor binding assays are performed to quantify the affinity of the targeted conjugate for its specific receptor. These assays are crucial for confirming that the conjugation process does not impair the binding of the targeting ligand.
Comparative Data Summary
The following table shows example data from a competitive receptor binding assay.
| Competitor | IC50 (nM) | Ki (nM) |
| Unconjugated Ligand | 10.2 | 5.1 |
| Targeted this compound Conjugate | 15.8 | 7.9 |
| Non-Targeted Control | > 10,000 | > 5,000 |
Signaling Pathway Example
Caption: Example of a targeted signaling pathway.
Detailed Experimental Protocol: Competitive Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane fractions from receptor-overexpressing cells.
-
Radioligand: Use a known radiolabeled ligand that binds to the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the competitor (unconjugated ligand, targeted this compound conjugate, or non-targeted control).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[3]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[3]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
By employing these functional assays, researchers can rigorously validate the targeting of this compound conjugates, ensuring their specificity and efficacy for the intended application. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing these critical validation studies.
References
- 1. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Influence of PEG Amine Chain Length on Nanoparticle Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) amine for nanoparticle coating is a critical determinant of therapeutic efficacy. The length of the PEG chain significantly influences the physicochemical properties and biological performance of nanoparticles. This guide provides an objective comparison of different length PEG amines, supported by experimental data, to aid in the rational design of nanoparticle-based drug delivery systems.
The process of attaching PEG chains to a nanoparticle surface, known as PEGylation, is a widely adopted strategy to enhance the systemic circulation time and reduce the immunogenicity of therapeutic nanoparticles.[1][2] By forming a hydrophilic layer, PEG minimizes opsonization—the process by which nanoparticles are marked for clearance by the immune system—thereby prolonging their presence in the bloodstream and increasing the likelihood of reaching the target tissue.[1][3]
This guide will delve into the comparative performance of short-chain versus long-chain PEG amines in nanoparticle coating, focusing on key parameters such as nanoparticle size, surface charge, stability, drug loading capacity, and in vitro and in vivo behavior.
Comparative Analysis of Nanoparticle Properties
The length of the PEG amine chain has a profound impact on the fundamental characteristics of nanoparticles. The following tables summarize the quantitative data from various studies, offering a clear comparison across different PEG lengths.
| PEG Amine Length (MW, kDa) | Nanoparticle Core | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 1 | Gold (Au) | ~25 | < 0.2 | ~ -10 | [4] |
| 2 | Gold (Au) | 50 nm core + ~10.5 nm | - | - | [5] |
| 2 | Chitosan | ~150-200 | ~0.2-0.3 | ~ +20 to +30 | [6] |
| 5 | Gold (Au) | 50 nm core + ~8.4 nm | - | - | [5] |
| 5 | Chitosan | ~120-180 | ~0.2-0.3 | ~ +15 to +25 | [6] |
| 5 | Poly(lactic-co-glycolic acid) (PLGA) | ~180-200 | < 0.2 | ~ -5 to -15 | [7] |
| 10 | Chitosan | ~110-160 | ~0.2-0.3 | ~ +10 to +20 | [6] |
| 20 | Gold (Au) | - | - | - | [8] |
| 20 | Poly(lactic-co-glycolic acid) (PLGA) | ~180-200 | < 0.2 | ~ -5 to -15 | [7] |
Table 1: Effect of PEG Amine Length on Physicochemical Properties of Nanoparticles. This table illustrates that as the molecular weight of the PEG amine increases, the hydrodynamic diameter of the nanoparticle generally increases, while the zeta potential tends to become more neutral.[9][10]
| PEG Amine Length (MW, kDa) | Nanoparticle System | Drug | Drug Loading Efficiency (%) | In Vitro Release Profile | Reference |
| 2 | Chitosan | Methotrexate | ~17-18 | Initial burst followed by sustained release | [11][12] |
| 5 | Chitosan | Methotrexate | ~17-18 | Faster release with higher PEG density | [11][12] |
| 10 | Chitosan | Methotrexate | ~17-18 | - | [11][12] |
Table 2: Influence of PEG Amine Length on Drug Loading and Release. The length of the PEG chain can influence the drug loading capacity and the subsequent release profile. Longer PEG chains may sometimes lead to a faster initial drug release.[11][13]
| PEG Amine Length (MW, kDa) | Nanoparticle System | In Vitro Stability | In Vivo Circulation Half-life | Cellular Uptake | Reference |
| 1 | Gold (Au) | Stable | - | Highest uptake among PEGylated particles | [4] |
| 2 | Gold (Au) | Stable | - | Higher uptake than 5 kDa PEG | [5] |
| 2 | Chitosan | Stable | - | Improved silencing efficiency | [6] |
| 5 | Gold (Au) | Stable | - | Lower uptake than 2 kDa PEG | [5] |
| 5 | Chitosan | Stable | - | Highest knockdown efficiency | [6] |
| 5 | Poly(lactic-co-glycolic acid) (PLGA) | Reduced protein adsorption | Increased circulation vs. non-PEGylated | Reduced macrophage uptake vs. non-PEGylated | [7] |
| 10 | Chitosan | Stable | Significant extension | - | [6] |
| 20 | Poly(lactic-co-glycolic acid) (PLGA) | Further reduced protein adsorption | Increased circulation vs. 5 kDa PEG | Reduced macrophage uptake vs. 5 kDa PEG | [7] |
Table 3: Impact of PEG Amine Length on Biological Performance. Longer PEG chains generally lead to enhanced stability, longer in vivo circulation, and reduced cellular uptake by phagocytic cells.[5][6][7] However, for applications requiring cellular internalization, shorter PEG chains may be more advantageous.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments involved in the comparative study of PEGylated nanoparticles.
Nanoparticle Formulation and PEGylation
This protocol describes a common method for formulating lipid-based nanoparticles and subsequently modifying their surface with PEG amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of m-PEG9-Amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of m-PEG9-Amine, a commonly used PEG linker in biomedical research.
While this compound is generally considered non-hazardous, it is crucial to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before proceeding with any disposal method.[1] Shipping conditions for this compound often classify it as a non-hazardous chemical.[2]
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and local regulations. The following procedures are based on general guidelines for non-hazardous laboratory waste.[3][4][5]
For Solid this compound Waste:
-
Collection: Place the solid this compound waste into a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name ("this compound") and state that it is "non-hazardous waste for disposal."
-
Storage: Store the container in a designated waste accumulation area.
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines specify otherwise. For larger quantities, it may be necessary to arrange for disposal through a licensed chemical waste contractor.[6]
For Liquid this compound Waste (Solutions):
-
Hazard Assessment: Confirm that the solution does not contain any other hazardous materials. If other hazardous chemicals are present, the mixture must be treated as hazardous waste.
-
Neutralization (if necessary): Amines can be basic. Check the pH of the solution. If the pH is outside the neutral range (typically 6-9), it may need to be neutralized before drain disposal.
-
Sewer Disposal Considerations: Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals. However, be aware that some amines can have strong odors.[7] It is crucial to check with your institution's Environmental Health and Safety (EHS) office before proceeding.
-
Drain Disposal Procedure (if permitted):
-
Turn on the cold water tap to ensure a steady flow.
-
Slowly pour the this compound solution down the drain.
-
Flush the drain with copious amounts of water (at least 20 parts water to 1 part chemical solution) to ensure adequate dilution.[7]
-
-
Alternative for Liquid Waste: If drain disposal is not permitted, collect the liquid waste in a labeled, sealed container and dispose of it through your institution's chemical waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and the information provided in the manufacturer's Safety Data Sheet. When in doubt, contact your Environmental Health and Safety department for guidance.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. medkoo.com [medkoo.com]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling m-PEG9-Amine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for m-PEG9-Amine, a hydrophilic PEG linker containing a reactive amino group. The following procedural guidance outlines operational steps, personal protective equipment (PPE) requirements, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling protocols.
Physicochemical and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not located, data from similar amine-containing PEG compounds and general chemical safety principles provide a strong basis for safe handling procedures. The primary hazards associated with similar compounds include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1]
| Property | Value | Reference |
| Chemical Name | 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine | [2] |
| CAS Number | 211859-73-3 | [3] |
| Molecular Formula | C19H41NO9 | [3] |
| Molecular Weight | 427.5 g/mol | [3] |
| Appearance | Solid powder or colorless to light yellow liquid | [2][4] |
| Purity | >96% | [5] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar amine compounds.[1][6]
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves according to institutional and local regulations.[7] |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. Ensure eye protection is compliant with ANSI Z87.1 or equivalent standards.[6][7] |
| Body | Laboratory coat | A standard laboratory coat should be worn and buttoned to protect skin and clothing. For larger quantities or when there is a significant risk of splash, a chemically resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosol generation is unavoidable. | Operations should be conducted in a chemical fume hood. If a respirator is required, a NIOSH-approved N95 or higher is recommended, and a formal respiratory protection program should be in place.[6][8] |
Standard Operating Procedure for Handling this compound
Following a structured workflow is essential for safety and experimental reproducibility. The diagram and steps below outline the recommended procedure for handling this compound from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Experimental Protocols
Handling and Storage:
-
Receiving and Storage : Upon receipt, store the compound under the recommended conditions: -20°C for long-term storage.[2] Keep the container tightly sealed in a dry, dark place.
-
Preparation for Use : Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.[9]
-
Weighing : If the compound is a solid, handle it in a fume hood to avoid inhalation of any dust particles.[7] For low-melting solids that may be difficult to weigh, consider preparing a stock solution.[9]
-
Stock Solution Preparation : Dissolve this compound in a suitable, dry solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9] Cap the stock solution with a septum and store it at -20°C under an inert gas like argon or nitrogen to maintain stability.[9]
First Aid Measures:
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Chemical Inactivation : For residual solutions, consult your institution's chemical safety guidelines for potential neutralization or inactivation procedures. Amine compounds are typically basic and may be neutralized with a weak acid, but this should only be performed by trained personnel with an approved protocol.
-
Labeling and Storage : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Acutely Toxic"). Store the waste container in a designated satellite accumulation area.
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][6] Do not dispose of this compound down the drain or in regular trash.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 211859-73-3 | BroadPharm [broadpharm.com]
- 4. This compound | PEG analogue | CAS# 211859-73-3 | InvivoChem [invivochem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. gerpac.eu [gerpac.eu]
- 9. broadpharm.com [broadpharm.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
